2-Methyl-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHWEDXEGNASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343323 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-32-3 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, reactivity, and synthesis, with a focus on its potential applications in drug development, particularly as a topoisomerase I inhibitor.
Core Chemical and Physical Properties
This compound is a solid, heterocyclic aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 7675-32-3 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 62 °C | [3] |
| Boiling Point | 252.8 ± 20.0 °C at 760 mmHg | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 106.3 ± 13.1 °C | [4] |
| pKa | ~2.9 | [2] |
| Appearance | Green solid | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological assays. Its amphiphilic nature, arising from the polar heterocyclic nitrogen atoms and the nonpolar aromatic rings, results in varied solubility across different solvent systems.
| Solvent Type | Solubility | Rationale | Reference(s) |
| Polar Protic (e.g., Water) | Moderate, significantly enhanced under acidic conditions. | The basic nitrogen atoms can be protonated in acidic media, forming more soluble salts. | [2] |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Good to excellent. | Favorable dipolar interactions contribute to effective solvation. | |
| Nonpolar (e.g., Carbon tetrachloride, Cyclohexane) | Limited. | Lack of stabilization for the polar nitrogen centers. | [2] |
| Aromatic (e.g., Benzene) | Moderate. | π-π stacking interactions between the aromatic rings aid in dissolution. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following tables summarize the key proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectral data.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 8.94 | m | H-3 | [2] |
| 8.31 | m | H-4, H-8 | [2] |
| 7.60 - 7.49 | m | H-6, H-7 | [5] |
| 2.76 | s | -CH₃ | [5] |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 160.1 | C-2 | [2] |
| 150.1 - 124.3 | Aromatic Carbons | [2] |
Reactivity and Chemical Transformations
The 1,5-naphthyridine ring system is electron-deficient, which influences its reactivity. Key reactions include:
-
Electrophilic Aromatic Substitution: The naphthyridine ring can undergo electrophilic substitution reactions. For instance, bromination can yield 2-bromomethyl-1,5-naphthyridine under specific conditions.[2]
-
Oxidation: Oxidative processes can lead to the formation of derivatives such as 1,5-naphthyridine-1-carboxylic acid.[2]
-
Acylation: The compound can react with acylating agents, like ethyl picolinate, to produce substituted naphthyridine derivatives.[2]
-
Metal Complex Formation: The nitrogen atoms in the ring can coordinate with noble metals such as platinum and gold, which is relevant for applications in catalysis and material science.[2]
Synthesis of this compound
Several synthetic routes are available for the preparation of the 1,5-naphthyridine core. The Skraup and Povarov reactions are two prominent methods.
Skraup Reaction Workflow
The Skraup reaction is a classical method for synthesizing quinolines and can be adapted for 1,5-naphthyridines. It involves the reaction of an aminopyridine with glycerol in the presence of an acid and an oxidizing agent.
Povarov Reaction Workflow
The Povarov reaction is an aza-Diels-Alder reaction that provides a route to tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized.
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Skraup Reaction
Materials:
-
3-Aminopyridine derivative
-
Glycerol
-
Iodine (catalyst)
-
Dioxane-water mixture (solvent)
-
meta-Nitrobenzenesulfonic acid sodium salt (oxidant)
Procedure:
-
To a solution of the 3-aminopyridine derivative in a dioxane-water mixture, add glycerol and a catalytic amount of iodine.
-
Add meta-nitrobenzenesulfonic acid sodium salt as the oxidizing agent.[2]
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Determination of Solubility
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Vials with screw caps
-
Shaking incubator or vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Biological Activity and Drug Development Potential
Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Antiproliferative and Anticancer Activity: Certain derivatives exhibit activity against cancer cell lines by inhibiting topoisomerase I, an enzyme crucial for DNA replication.[2]
-
Antimicrobial and Antibacterial Activity: Some naphthyridine compounds possess antimicrobial properties, with some derivatives showing promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Anti-inflammatory and Antiviral Potential: Research is ongoing to explore the potential of this compound derivatives in anti-inflammatory and antiviral applications.[2]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. It achieves this by creating a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact strand, after which the enzyme religates the break. Certain 1,5-naphthyridine derivatives act as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the religation of the DNA, leading to an accumulation of single-strand breaks, which ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable building block in synthetic organic chemistry. Its diverse biological activities, particularly its potential as a topoisomerase I inhibitor, underscore its importance in the field of drug discovery and development. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and scientists working towards unlocking its full therapeutic and technological potential.
References
An In-depth Technical Guide to 2-Methyl-1,5-naphthyridine (CAS: 7675-32-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies with experimental protocols, and biological activities, with a focus on its potential as a scaffold for drug discovery.
Chemical and Physical Properties
This compound is a bicyclic aromatic compound containing two nitrogen atoms. Its core structure is a versatile platform for the development of novel therapeutic agents and functional materials.[1]
| Property | Value | Reference |
| CAS Number | 7675-32-3 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-1,5-diazanaphthalene | [1] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results | |
| Solubility | Not specified in search results | |
| pKa | Not specified in search results |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.89 | d | H-6 | |
| 8.25 | d | H-4 | |
| 8.19 | d | H-8 | |
| 7.55 | dd | H-7 | |
| 7.49 | d | H-3 | |
| 2.76 | s | CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| 160.1 | C-2 | |
| 150.1 | C-8a | |
| 145.0 | C-6 | |
| 136.0 | C-4 | |
| 134.5 | C-4a | |
| 129.5 | C-8 | |
| 124.3 | C-3 | |
| 121.0 | C-7 | |
| 25.0 | CH₃ |
Note: NMR data is compiled from multiple sources and may vary slightly depending on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C=N stretching vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] Specific peak assignments were not available in the search results.
Mass Spectrometry (MS)
A detailed experimental mass spectrum with fragmentation analysis for this compound was not found in the search results. However, the expected molecular ion peak (M+) would be at an m/z of 144, corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 129, and subsequent fragmentation of the naphthyridine ring.
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound, with the Skraup, Friedländer, and Povarov reactions being the most common.
Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines and can be adapted for 1,5-naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2]
Experimental Protocol (General):
-
To a stirred mixture of 3-aminopyridine and glycerol, slowly add concentrated sulfuric acid.
-
Add an oxidizing agent, such as nitrobenzene or arsenic acid.
-
Heat the mixture under reflux for several hours. The reaction is often exothermic and may require initial cooling.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship of Skraup Synthesis:
Caption: General workflow for the Skraup synthesis of this compound.
Friedländer Condensation
The Friedländer synthesis provides a route to quinolines and naphthyridines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]
Experimental Protocol (General):
-
In a suitable solvent (e.g., ethanol), dissolve the 2-aminopyridine derivative (e.g., 3-amino-2-methylpyridine) and the carbonyl compound (e.g., a β-dicarbonyl compound).
-
Add a catalytic amount of acid or base (e.g., piperidine or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired this compound derivative.
Friedländer Synthesis Workflow:
Caption: Key steps in the Friedländer synthesis of this compound.
Povarov Reaction
The Povarov reaction is a [4+2] cycloaddition of an imine with an electron-rich alkene to form a tetrahydroquinoline, which can be oxidized to the corresponding quinoline or, in this case, a naphthyridine.[2]
Experimental Protocol (General):
-
Generate the imine in situ by reacting an aminopyridine with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Add an electron-rich alkene to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting tetrahydro-1,5-naphthyridine can be oxidized in a subsequent step using an oxidizing agent (e.g., DDQ) to afford this compound.
-
Purify the product by column chromatography.
Povarov Reaction Pathway:
References
An In-depth Technical Guide to 2-Methyl-1,5-naphthyridine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and established synthetic protocols, presenting data in a clear and accessible format for researchers and professionals in drug development.
Molecular Structure and Nomenclature
This compound is a derivative of 1,5-naphthyridine, which belongs to a class of aromatic heterocyclic compounds containing a fused pyridine ring system. The structure is characterized by a methyl group substituted at the second position of the 1,5-naphthyridine core.
IUPAC Name: this compound
The molecular structure of this compound is depicted in the following diagram:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its characterization, handling, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 252.8 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| pKa | ~2.9 | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated shifts based on similar structures: δ 8.6-8.8 (m, 2H), 8.0-8.2 (m, 1H), 7.5-7.7 (m, 2H), 2.6 (s, 3H) ppm. | [3][4] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Estimated shifts based on similar structures: δ 160-162, 152-154, 148-150, 136-138, 122-124, 120-122, 118-120, 24-26 ppm. | [3][5] |
Note: Experimentally determined NMR data for this compound was not available in the cited literature. The provided values are estimations based on the analysis of closely related naphthyridine derivatives.
Key Synthetic Protocols
The synthesis of this compound can be achieved through several established methods in heterocyclic chemistry. The Skraup synthesis and the Povarov reaction are two prominent examples.
Skraup Synthesis
The Skraup synthesis is a classical method for preparing quinolines and can be adapted for 1,5-naphthyridines.[6] This acid-catalyzed reaction involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. Subsequent Michael addition, cyclization, and oxidation yield the 1,5-naphthyridine ring system.[6][7] For the synthesis of this compound, a modification using crotonaldehyde (formed in situ from crotonaldehyde precursors) instead of acrolein would be required.
Representative Experimental Protocol (Adapted from the general Skraup synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and a suitable precursor for methyl vinyl ketone (e.g., 3-buten-2-one).
-
Addition of Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene or sodium m-nitrobenzenesulfonate, to the mixture.[6]
-
Heating: Heat the reaction mixture to approximately 140-160 °C and maintain this temperature for several hours. The reaction can be exothermic and may necessitate initial cooling.[6]
-
Work-up: After completion (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.[6]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]
Povarov Reaction (Aza-Diels-Alder Reaction)
The Povarov reaction provides another versatile route to the 1,5-naphthyridine core through an aza-Diels-Alder cycloaddition.[1] This method involves the Lewis acid-catalyzed reaction between an aromatic imine (formed from an aminopyridine and an aldehyde) and an alkene. The resulting tetrahydro-1,5-naphthyridine intermediate is then aromatized to yield the final product.[1][7]
Key Steps in the Povarov Reaction:
-
Imine Formation: Condensation of 3-aminopyridine with an appropriate aldehyde to form a nitrogen-containing aromatic aldimine.[1]
-
Cycloaddition: Lewis acid-catalyzed [4+2] cycloaddition between the imine and an electron-rich alkene.
-
Aromatization: Dehydrogenation of the tetrahydro-1,5-naphthyridine intermediate to form the aromatic 1,5-naphthyridine ring.
Applications and Research Interest
This compound and its derivatives are subjects of ongoing research due to their diverse biological activities and potential applications in materials science.
-
Medicinal Chemistry: Derivatives of 1,5-naphthyridine have shown promise as antibacterial and anticancer agents.[1] Their planar structure allows for intercalation with DNA, and they can be functionalized to target specific enzymes.
-
Materials Science: The unique electronic properties of the 1,5-naphthyridine scaffold make it a candidate for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
-
Synthetic Chemistry: this compound serves as a valuable building block for the synthesis of more complex, polycyclic molecules with potential applications in various fields.[1]
This guide serves as a foundational resource for researchers working with this compound. Further investigation into its specific biological targets and material properties will continue to expand its utility in science and technology.
References
- 1. Buy this compound | 7675-32-3 [smolecule.com]
- 2. This compound | CAS#:7675-32-3 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methyl-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,5-naphthyridine (CAS No: 7675-32-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The document collates available experimental data and provides predicted values based on established spectroscopic principles for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. Detailed experimental protocols and a workflow for spectroscopic characterization are also presented to aid researchers in their laboratory work.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals in the aromatic region (7.0-9.0 ppm) and a singlet for the methyl group in the aliphatic region. The protons on the electron-deficient naphthyridine ring are observed at downfield chemical shifts.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton Assignment | Reported Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.94[1] | Doublet (d) | J = 8.4 Hz |
| H-4 | ~8.31[1] | Doublet (d) | J = 8.4 Hz |
| H-6 | ~8.80 | Doublet of Doublets (dd) | J = 4.2, 1.8 Hz |
| H-7 | ~7.55 | Doublet of Doublets (dd) | J = 8.5, 4.2 Hz |
| H-8 | ~8.31[1] | Doublet of Doublets (dd) | J = 8.5, 1.8 Hz |
| CH₃ | ~2.75 | Singlet (s) | - |
Note: Predicted values are italicized and based on analysis of substituted 1,5-naphthyridine systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom (C-2) attached to the nitrogen and the methyl group is significantly deshielded.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| C-2 | - | 160.1 |
| C-3 | - | 122.5 |
| C-4 | - | 136.0 |
| C-4a | - | 143.5 |
| C-6 | - | 150.5 |
| C-7 | - | 121.0 |
| C-8 | - | 135.5 |
| C-8a | - | 137.0 |
| CH₃ | - | 25.0 |
Note: Predicted values are italicized and based on known substituent effects on the naphthyridine core.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic vibrations of the aromatic system and the methyl substituent.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100–3000 | Medium | Aromatic C-H stretching[1] |
| 2980–2850 | Medium | Aliphatic C-H stretching (from CH₃ group) |
| ~1610, ~1580, ~1470 | Medium-Strong | C=C and C=N aromatic ring stretching vibrations |
| ~1440 | Medium | Asymmetric CH₃ bending |
| ~1380 | Medium | Symmetric CH₃ bending (umbrella mode) |
| 900–675 | Strong | Out-of-plane (oop) C-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) is a common ionization technique for such compounds.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 144 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₉H₈N₂.[1] |
| 143 | [M-H]⁺ | Loss of a hydrogen radical from the aromatic ring or methyl group. |
| 129 | [M-CH₃]⁺ | Loss of the methyl radical. |
| 117 | [M-HCN]⁺• | Loss of hydrogen cyanide, a common fragmentation for N-heterocycles. |
| 90 | [M-2HCN]⁺• or [C₇H₆]⁺• | Subsequent loss of another HCN molecule or other rearrangement. |
Note: Predicted fragments are italicized. The relative intensities depend on the ionization energy and the stability of the resulting fragments.
Experimental Protocols and Workflow
General Workflow for Spectroscopic Analysis
The structural confirmation of this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic techniques to build a complete data profile.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal quality.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (concentration ~10-100 ng/µL).
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Impact (EI) ion source, commonly coupled with a Gas Chromatography (GC) inlet.
-
Ionization: Introduce the sample into the ion source. In EI, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
References
The Biological Versatility of 2-Methyl-1,5-naphthyridine and its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Potential
The 1,5-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-Methyl-1,5-naphthyridine serves as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its broader class of derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visualization of key biological pathways to facilitate further research and development.
While a substantial body of research exists for the broader 1,5-naphthyridine class, specific data for this compound itself is more limited. This guide will present the available information on this compound and supplement it with data from closely related 1,5-naphthyridine derivatives to provide a comprehensive understanding of the structure-activity relationships and therapeutic potential of this chemical class.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1] The mechanisms of action are diverse, often involving the inhibition of key enzymes essential for DNA replication and cell division, such as topoisomerases.[2][3]
Quantitative Anticancer Data
The following table summarizes the reported in vitro cytotoxic activities of various 1,5-naphthyridine and other naphthyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl- and indeno-1,5-naphthyridine derivatives | COLO 205 (Colon) | Varies | [2][3] |
| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | [1] |
| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | [1] |
| Naphthyridine derivative 16 | PC-3 (Prostate) | 5.1 | [1] |
| Naphthyridine derivative 14 | HeLa (Cervical) | 2.6 | [1] |
| Naphthyridine derivative 15 | HeLa (Cervical) | 2.3 | [1] |
| Colchicine (Reference) | HeLa (Cervical) | 23.6 | [1] |
| Colchicine (Reference) | HL-60 (Leukemia) | 7.8 | [1] |
| Colchicine (Reference) | PC-3 (Prostate) | 19.7 | [1] |
Mechanism of Action: Topoisomerase I Inhibition
A primary mechanism by which certain 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[2][3] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death).
References
Potential Therapeutic Applications of 2-Methyl-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of 2-Methyl-1,5-naphthyridine and its derivatives, with a particular emphasis on their anticancer and antimicrobial applications. This document provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and advancement of this compound-based therapeutics.
Introduction
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, each with a unique substitution pattern and corresponding pharmacological profile.[1] Among these, the 1,5-naphthyridine core has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The addition of a methyl group at the 2-position of the 1,5-naphthyridine ring system creates a key building block, this compound, which serves as a versatile starting point for the synthesis of a wide range of potentially therapeutic compounds. This guide will delve into the known biological activities of this compound derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.
Therapeutic Applications
Anticancer Activity
Derivatives of the 1,5-naphthyridine scaffold have shown promising cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for the anticancer effects of many naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase I and II.[3] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.[4]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top1) relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme binds to DNA, cleaves one of the strands, allows the DNA to rotate, and then religates the broken strand.[5] Certain this compound derivatives are believed to act as Top1 poisons. They intercalate into the DNA-Top1 complex, stabilizing it and preventing the religation of the DNA strand.[6] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering apoptosis.[6]
Caption: Mechanism of Topoisomerase I Inhibition.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various naphthyridine derivatives against selected human cancer cell lines. It is important to note that much of the available data is for the broader class of naphthyridines, and more specific research on this compound derivatives is needed.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivatives | HeLa (Cervical) | 0.7 - 172.8 | [7] |
| Naphthyridine Derivatives | HL-60 (Leukemia) | 0.1 - 102.9 | [7] |
| Naphthyridine Derivatives | PC-3 (Prostate) | 2.7 - 124.6 | [7] |
| 1,8-Naphthyridine Derivative (47) | MIAPaCa (Pancreatic) | 0.41 | [8] |
| 1,8-Naphthyridine Derivative (47) | K-562 (Leukemia) | 0.77 | [8] |
| 1,8-Naphthyridine Derivative (29) | PA-1 (Ovarian) | 0.41 | [8] |
| 1,8-Naphthyridine Derivative (29) | SW620 (Colon) | 1.4 | [8] |
| 1,6- & 1,7-Naphthyridine Derivative (17a) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [9] |
| 1,6- & 1,7-Naphthyridine Derivative (17a) | HeLa (Cervical) | 13.2 ± 0.7 | [9] |
| 1,6- & 1,7-Naphthyridine Derivative (17a) | HL-60 (Leukemia) | 8.9 ± 2.2 | [9] |
| 1,5-Naphthyridine Derivative (5a) | A549 (Lung) | 1.03 ± 0.30 | [10] |
| 1,5-Naphthyridine Derivative (5a) | SKOV03 (Ovarian) | 1.75 ± 0.20 | [10] |
Antimicrobial Activity
Derivatives of the naphthyridine scaffold have a long history of use as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[11] The antimicrobial activity of these compounds often stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria.[11]
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is responsible for introducing negative supercoils into DNA, a process that is vital for bacterial DNA replication and transcription. Naphthyridine derivatives can bind to the DNA-gyrase complex, trapping the enzyme in its cleaved-complex state and leading to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various naphthyridine derivatives against selected bacterial strains. As with the anticancer data, more research focused specifically on this compound derivatives is warranted.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,7-Naphthyridine Derivative (10j) | Staphylococcus aureus | 8 (mg/L) | [12] |
| 2,7-Naphthyridine Derivative (10f) | Staphylococcus aureus | 31 (mg/L) | [12] |
| 1,8-Naphthyridine Derivatives (63b, 63d) | S. aureus, E. coli | 35.5 - 75.5 | [11] |
| 1,8-Naphthyridinone Derivatives (31b, 31f) | Bacillus subtilis (DNA Gyrase IC50) | 1.7 - 13.2 | [11] |
| 1,8-Naphthyridine Derivatives | Multi-drug resistant E. coli 06 (in combination with ofloxacin) | 4 (from 32) | [13] |
| 1,8-Naphthyridine Derivatives | Multi-drug resistant E. coli 06 (in combination with lomefloxacin) | 2 (from 16) | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Materials:
-
Bacterial strains for testing (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well round-bottom microtiter plates
-
This compound derivative stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute the adjusted inoculum suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Compound Dilution:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated stock solution of the this compound derivative to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well which contains only broth).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflows
A typical workflow for the discovery and initial evaluation of novel this compound derivatives with therapeutic potential involves several key stages, from chemical synthesis to biological screening.
Caption: A generalized workflow for the discovery and development of novel this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, though largely focused on the broader class of naphthyridines, indicates significant potential for derivatives of this core structure to act as potent inhibitors of key cellular targets such as topoisomerases and DNA gyrase.
Future research efforts should be directed towards the synthesis and systematic evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to identify lead candidates with the potential for clinical development. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.
References
- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
2-Methyl-1,5-naphthyridine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1,5-naphthyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, featuring two fused pyridine rings, serves as a valuable framework for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been extensively evaluated for their therapeutic potential across various disease areas. The following sections summarize the key findings, with quantitative data presented for comparative analysis.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have exhibited potent cytotoxic effects against a range of human cancer cell lines, often through mechanisms such as topoisomerase inhibition and kinase modulation.
Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(naphthyl)-6-methyl | HeLa | 0.7 | [1] |
| 1 | 2-(naphthyl)-6-methyl | HL-60 | 0.1 | [1] |
| 1 | 2-(naphthyl)-6-methyl | PC-3 | 5.1 | [1] |
| 2 | 2-(naphthyl)-5,7-dimethyl | HeLa | 2.3 | [1] |
| 2 | 2-(naphthyl)-5,7-dimethyl | HL-60 | 0.8 | [1] |
| 3 | 2-(naphthyl) | HeLa | 2.6 | [1] |
| 3 | 2-(naphthyl) | HL-60 | 1.5 | [1] |
| 3 | 2-(naphthyl) | PC-3 | 2.7 | [1] |
| 4d | 2-phenyl-3-(3,4,5-trimethoxybenzoyl)-7-methyl | MCF-7 | 1.68 | [2] |
| 8b | 2-phenyl-3-(4-chlorophenyl)-7-methyl-pyrazolo[4,3-c] | MCF-7 | 3.19 | [2] |
| 8d | 2-phenyl-3-(4-methoxyphenyl)-7-methyl-pyrazolo[4,3-c] | MCF-7 | 1.62 | [2] |
| 10b | 2-phenyl-3-(4-methylphenyl)-7-methyl-thieno[3,2-c] | MCF-7 | 7.79 | [2] |
| 10c | 2-phenyl-3-(4-chlorophenyl)-7-methyl-thieno[3,2-c] | MCF-7 | 1.47 | [2] |
| 10f | 2-phenyl-3-phenyl-7-methyl-thieno[3,2-c] | MCF-7 | 2.30 | [2] |
Antibacterial Activity
The 1,5-naphthyridine scaffold is also a key component in the development of novel antibacterial agents. These compounds often target essential bacterial enzymes like DNA gyrase and topoisomerase IV.
Table 2: Antibacterial Activity of 1,5-Naphthyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 63b | Staphylococcus aureus | 35.5 - 75.5 | [3] |
| 63b | Escherichia coli | 35.5 - 75.5 | [3] |
| 63d | Staphylococcus aureus | 35.5 - 75.5 | [3] |
| 63d | Escherichia coli | 35.5 - 75.5 | [3] |
| 10j | Staphylococcus aureus | 8 | [4][5] |
| 10f | Staphylococcus aureus | 31 | [4][5] |
Key Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. Two prominent mechanisms of action are the inhibition of topoisomerases and the modulation of signaling pathways involved in cell growth and death.
Topoisomerase I Inhibition
Certain 1,5-naphthyridine derivatives function as topoisomerase I inhibitors, a well-established mechanism for anticancer drugs. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.
Inhibition of TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is implicated in diseases such as cancer and fibrosis. Some 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By blocking ALK5, these compounds can inhibit the downstream phosphorylation of Smad proteins, thereby disrupting the pro-fibrotic and pro-tumorigenic effects of TGF-β.
Induction of Apoptosis via the Extrinsic Pathway
Several naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the mechanisms involved is the activation of the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 2,8-disubstituted-1,5-naphthyridine intermediate and for a common biological evaluation assay.
Synthesis of 2-Aryl-8-chloro-1,5-naphthyridines
The following protocol describes a general procedure for the synthesis of 2-aryl-8-chloro-1,5-naphthyridines, which are versatile intermediates for further functionalization.
Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridin-8-one
-
A mixture of a 3-aminopyridine derivative (1.0 eq) and Meldrum's acid (1.1 eq) in triethyl orthoformate (3.0 eq) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The solid is then added to diphenyl ether and heated to 250 °C for 30 minutes.
-
After cooling, the mixture is diluted with hexane, and the precipitate is collected by filtration, washed with hexane, and dried to afford the 4-hydroxy-1,5-naphthyridin-8-one.
Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine
-
A mixture of 4-hydroxy-1,5-naphthyridin-8-one (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq) is heated at 110 °C for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,8-dichloro-1,5-naphthyridine.
Step 3: Synthesis of 2-Aryl-8-chloro-1,5-naphthyridine
-
To a solution of 4,8-dichloro-1,5-naphthyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1) is added a 2M aqueous solution of sodium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-8-chloro-1,5-naphthyridine.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase I DNA Cleavage Assay
This assay is used to identify compounds that inhibit Topoisomerase I by stabilizing the enzyme-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)
-
Test compounds
-
Loading buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
Set up reaction mixtures (20 µL final volume) containing reaction buffer, supercoiled DNA (0.5 µg), and various concentrations of the test compound.
-
Add Topoisomerase I (1-2 units) to each reaction mixture. Include a negative control (no enzyme) and a positive control (enzyme without inhibitor).
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding 5 µL of loading buffer.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer.
-
Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Stabilization of the cleavage complex is observed as an increase in the amount of nicked circular DNA.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, with significant potential for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around the this compound nucleus holds great promise for the discovery of next-generation drug candidates.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine moiety, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular interactions with a diverse range of biological targets. This has led to the development of numerous 1,5-naphthyridine-based compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core, encompassing its synthesis, biological activities, and the underlying mechanisms of action, with a focus on providing actionable data and protocols for researchers in the field.
Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic routes include the Skraup synthesis, the Friedländer annulation, and cycloaddition reactions such as the Povarov reaction.[1]
Experimental Protocols
1. Skraup Synthesis of 1,5-Naphthyridine:
This classical method involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an acid catalyst and an oxidizing agent.[2][3]
-
Materials: 3-aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent), sodium hydroxide, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture to 140-160 °C for several hours. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,5-naphthyridine.[2]
-
2. Friedländer Annulation for Substituted 1,5-Naphthyridines:
This method provides a versatile route to substituted 1,5-naphthyridines through the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group (e.g., a ketone or ester).[4][5]
-
General Procedure:
-
A mixture of the 2-amino-3-formylpyridine derivative, the active methylene compound, and a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is heated to reflux.[6]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
3. Povarov Reaction for Tetrahydro-1,5-naphthyridines:
The Povarov reaction, a type of aza-Diels-Alder reaction, can be employed to synthesize tetrahydro-1,5-naphthyridine derivatives. This reaction involves the [4+2] cycloaddition of an imine (generated in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene.[1][7]
-
General Procedure:
-
To a solution of the 3-aminopyridine and the aldehyde in a suitable solvent (e.g., chloroform), a Lewis acid catalyst (e.g., BF₃·Et₂O) is added.
-
The electron-rich alkene is then added to the reaction mixture.
-
The mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
After completion, the reaction is quenched, and the product is isolated and purified.
-
Biological Activities and Therapeutic Applications
The 1,5-naphthyridine scaffold has been incorporated into a multitude of compounds exhibiting a broad spectrum of biological activities.
Anticancer Activity
A significant area of research has focused on the development of 1,5-naphthyridine derivatives as anticancer agents.[8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and cell cycle progression.[8][9]
Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [8] |
| HL-60 (Leukemia) | 0.1 | [8] | |
| PC-3 (Prostate) | 5.1 | [8] | |
| Naphthyridine Derivative 15 | HeLa (Cervical) | 2.3 | [8] |
| HL-60 (Leukemia) | 0.8 | [8] | |
| Naphthyridine Derivative 14 | HeLa (Cervical) | 2.6 | [8] |
| HL-60 (Leukemia) | 1.5 | [8] | |
| PC-3 (Prostate) | 2.7 | [8] | |
| 1,7-Naphthyridine Derivative 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [10] |
| HeLa (Cervical) | 13.2 ± 0.7 | [10] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [10] | |
| 1,8-Naphthyridine Derivative 47 | MIAPaCa (Pancreas) | 0.41 | [11] |
| K-562 (Leukemia) | 0.77 | [11] | |
| 1,8-Naphthyridine Derivative 29 | PA-1 (Ovary) | 0.41 | [11] |
| SW620 (Colon) | 1.4 | [11] |
One prominent mechanism of action for certain anticancer 1,5-naphthyridines is the inhibition of Topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoils during replication and transcription.[12][13] By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[14]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[15]
Table 2: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [15][16][17] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [15] |
| Repsox | ALK5 | 4 | [16] |
| LY566578 | ALK5 | 7.0 | [16] |
| R-268712 | ALK5 | 2.5 | [16] |
A notable example is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression and fibrosis.[9][18] 1,5-Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), thereby blocking downstream signaling.[17]
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The 1,5-naphthyridine core has been explored as a scaffold for the development of new drugs targeting this parasite.
Table 3: Antimalarial Activity of 1,5-Naphthyridine Derivatives
| Compound/Example | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 2,8-Disubstituted-1,5-naphthyridine (Compound 55) | - | - | [19] |
| Novel Antimalarial Compound 1 | - | 27 | [20] |
| Novel Antimalarial Compound 2 | - | 185 | [20] |
| Novel Antimalarial Compound 3 | - | 328 | [20] |
| Novel Antimalarial Compound 4 | - | 332 | [20] |
Anti-inflammatory Activity
Certain naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated anti-inflammatory properties. For instance, canthin-6-one and its derivatives, isolated from various plants, have been shown to inhibit the production of pro-inflammatory mediators.[21]
Table 4: Anti-inflammatory Activity of 1,5-Naphthyridine Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Canthin-6-one Derivatives (1-5) | LPS-induced NO production in RAW 264.7 cells | 7.73 - 15.09 | [21] |
| Quassidine E and Canthin-16-one-14-butyric acid | LPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells | 20.51 - 66.96 | [21] |
Experimental Workflow for In Vitro Screening
A typical workflow for the initial in vitro evaluation of novel 1,5-naphthyridine derivatives for a specific biological activity, such as anticancer effects, is outlined below.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 19. compound 55 [PMID: 29889526] | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 20. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthyridine Scaffold: A Core Moiety in Bioactive Natural Products
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and natural product research.[1][2][3] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each providing a unique three-dimensional architecture for molecular interactions.[1][2][3] Natural products containing the naphthyridine core are predominantly alkaloids isolated from a diverse range of terrestrial plants and marine invertebrates.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a fertile ground for the discovery of new therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the major classes of naphthyridine-containing natural products, their biological activities supported by quantitative data, their mechanisms of action, and detailed experimental protocols for their isolation and evaluation.
Classification and General Workflow for Isolation
Natural products featuring the naphthyridine scaffold are typically classified based on the isomeric nature of their core. The most prominent classes found in nature are the 1,5-naphthyridines (often canthin-6-one type alkaloids), 1,6-naphthyridines (such as aaptamine and its derivatives), and complex polycyclic systems containing a 2,7-naphthyridine core (including the pyridoacridine alkaloids).
The general workflow for the isolation of these compounds from their natural sources follows a multi-step process involving extraction, fractionation, and purification.
Caption: Generalized workflow for the isolation and identification of naphthyridine alkaloids.
1,5-Naphthyridine Alkaloids: The Canthin-6-one Family
Canthin-6-one and its derivatives are a major class of 1,5-naphthyridine alkaloids primarily isolated from terrestrial plants of the Simaroubaceae and Rutaceae families.[1] They are well-documented for their potent anti-inflammatory and cytotoxic activities.
Biological Activity and Quantitative Data
Canthin-6-one alkaloids exhibit significant biological effects, particularly in the realms of anti-inflammatory and anticancer research.[1][4] Their anti-inflammatory properties are often attributed to the inhibition of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][5][6] Several derivatives have also demonstrated potent cytotoxicity against a range of human cancer cell lines.[7][8][9]
| Compound | Biological Activity | Assay System | IC50 / Concentration | Reference |
| Canthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 1 & 5 µM (Significant iNOS inhibition) | [1][2] |
| 5-(1-hydroxyethyl)-canthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 7.5 & 15 µM (Significant iNOS inhibition) | [1][2] |
| Ailanthus altissima Isolate 1 | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 5.92 ± 0.9 µM | [5] |
| Ailanthus altissima Isolate 2 | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 15.09 ± 1.8 µM | [5] |
| 9-Methoxycanthin-6-one | Cytotoxicity | A2780 (Ovarian Cancer) | 4.04 ± 0.36 µM | [9] |
| 9-Methoxycanthin-6-one | Cytotoxicity | HT-29 (Colorectal Cancer) | 3.79 ± 0.069 µM | [9] |
| 9-Methoxycanthin-6-one | Cytotoxicity | A375 (Skin Cancer) | 5.71 ± 0.20 µM | [9] |
| 4,5-dimethoxy-10-hydroxycanthin-6-one | Cytotoxicity | CNE2 (Nasopharyngeal Carcinoma) | Significant Activity | [7][8] |
| 8-hydroxycanthin-6-one | Cytotoxicity | CNE2 (Nasopharyngeal Carcinoma) | Significant Activity | [7][8] |
Mechanism of Action: Anti-inflammatory and Pro-apoptotic Pathways
The anti-inflammatory effects of canthin-6-one are mediated through the downregulation of the NF-κB and Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][6] This leads to a reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, MCP-1).[1][2]
Caption: Anti-inflammatory mechanism of Canthin-6-one.
Furthermore, certain derivatives like 1-methoxy-canthin-6-one induce apoptosis in cancer cells through a mechanism dependent on the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[10] JNK activation leads to the upregulation of TRAIL-R1 (DR4), enhancing the cell's sensitivity to TRAIL-induced apoptosis, and also promotes the mitochondrial release of cytochrome c and Smac/DIABLO.[10]
Caption: JNK-dependent apoptosis induced by 1-Methoxy-Canthin-6-one.
Experimental Protocols
This protocol is a generalized procedure based on the methodologies described for isolating canthin-6-one and its derivatives.
-
Extraction: The air-dried and powdered stem barks of Ailanthus altissima are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (BuOH). The resulting EtOAc and BuOH fractions are concentrated.
-
Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
-
Purification: The sub-fractions showing the presence of alkaloids (by TLC analysis) are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC to yield pure canthin-6-one derivatives.
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[5]
This protocol outlines the determination of the inhibitory effect of canthin-6-one derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.[11][12]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate (5 x 10^4 cells/well) and treated with various concentrations of the test compounds for 24 hours. Cell viability is assessed using the MTT assay to ensure that any observed NO inhibition is not due to cytotoxicity.[12]
-
NO Production Assay:
-
Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and incubate for 12-24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (an indicator of NO production) is calculated from a sodium nitrite standard curve.[11] The percentage of NO inhibition is calculated relative to the LPS-only treated control.
-
1,6-Naphthyridine Alkaloids: The Aaptamine Family
Aaptamine and its analogues are a prominent group of 1,6-naphthyridine alkaloids isolated from marine sponges of the genus Aaptos. These fluorescent compounds have attracted considerable attention for their potent anticancer activities.
Biological Activity and Quantitative Data
Aaptamine and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their efficacy is often in the low micromolar range.
| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Aaptamine | Cytotoxicity | General Human Tumor Lines | ~150 | [1] |
| 9-Demethyl(oxy)aaptamine | Cytotoxicity | General Human Tumor Lines | 10 - 70 | [1] |
| Isoaaptamine | Cytotoxicity | General Human Tumor Lines | 10 - 70 | [1] |
| Aaptamine-rich Extract | Cytotoxicity | DLD-1 (Colorectal Cancer) | 9.597 µg/mL | [13] |
| Isoaaptamine | hTRPA1 Inhibition | Ion Channel Assay | 3.1 | [14] |
| 9-O-demethylaaptamine | hTRPA1 Inhibition | Ion Channel Assay | 3.9 | [14] |
Mechanism of Action
Aaptamine exerts its anticancer effects by modulating several critical signaling pathways. It has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. Additionally, aaptamine can modulate the activity of transcription factors such as AP-1 and NF-κB, which are involved in inflammation, cell proliferation, and survival.
Experimental Protocols
This protocol is a generalized procedure for the extraction and purification of aaptamine.
-
Extraction: Wet or freeze-dried sponge material is chopped into small pieces and exhaustively extracted with methanol (MeOH) using a blender or homogenizer. The methanolic extract is filtered and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is resuspended in a MeOH/water mixture and sequentially partitioned with n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc) to separate compounds based on polarity. Aaptamine and its derivatives are typically found in the more polar CH2Cl2 and EtOAc fractions.
-
Chromatographic Purification:
-
The bioactive fraction is subjected to column chromatography on silica gel, eluting with a CH2Cl2:MeOH gradient (e.g., 9:1).
-
Fractions are monitored by TLC, and those containing the fluorescent aaptamine are combined.
-
Final purification is achieved by recrystallization from a methanol:acetone solvent system or by preparative HPLC to yield pure aaptamine as bright yellow crystals.
-
This protocol details the procedure for evaluating the cytotoxic effects of aaptamine derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aaptamine) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.
2,7-Naphthyridine Alkaloids: The Pyridoacridine and Sampangine Families
This diverse group of alkaloids is characterized by a 2,7-naphthyridine core, often embedded within a larger, polycyclic aromatic system. The pyridoacridines are a large family of marine alkaloids known for their cytotoxicity, while sampangine is a plant-derived alkaloid with potent antifungal activity.
Biological Activity and Quantitative Data
Pyridoacridine alkaloids are potent cytotoxic agents, with many acting as topoisomerase II inhibitors.[13] Sampangine and its derivatives are notable for their strong antifungal properties.
| Compound | Biological Activity | Organism/Cell Line | MIC / IC50 | Reference |
| Neoamphimedine | Cytotoxicity | KB (Oral Carcinoma) | As effective as Etoposide (in vivo) | [13] |
| Neoamphimedine | Cytotoxicity | HCT-116 (Colon Carcinoma) | As effective as 9-Aminocamptothecin (in vivo) | [13] |
| Meridine Analogues (4 compounds) | Cytotoxicity | 12 Human Cancer Cell Lines | < 0.0001 µM to 10 µM | [15] |
| Sampangine | Antifungal | Candida albicans | 0.125 - 2.0 µg/mL | |
| Sampangine | Antifungal | Cryptococcus neoformans | 0.06 - 0.5 µg/mL | |
| Sampangine Derivative 9a | Antifungal | Cryptococcus neoformans | MIC80 = 0.031 µg/mL | [16] |
Mechanism of Action
The anticancer activity of many pyridoacridines, such as neoamphimedine, stems from their ability to inhibit topoisomerase II, an essential enzyme for DNA replication and repair.[13] Unlike many clinical inhibitors that stabilize the DNA-enzyme complex, neoamphimedine induces the interlinking (catenation) of DNA.[13]
Sampangine's antifungal mechanism is unique and involves the disruption of the heme biosynthesis pathway in fungi, making it a valuable lead for developing new antifungal agents with a novel mode of action.
Experimental Protocols
This is a general protocol for the isolation of pyridoacridines from ascidians like Cystodytes dellechiajei.[3][17]
-
Extraction: The collected ascidian colonies are frozen, lyophilized, and then extracted with a mixture of dichloromethane and methanol. The extract is concentrated to yield a crude residue.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Purification: Bioactive fractions are further purified by repeated preparative HPLC on a C18 reversed-phase column to isolate the pure pyridoacridine alkaloids.
-
Structure Elucidation: The structures of the pure compounds are determined using 1D and 2D NMR spectroscopy and mass spectrometry.[3][17]
This protocol is based on the CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like sampangine.
-
Inoculum Preparation:
-
For yeasts (Candida, Cryptococcus), subculture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Plate Preparation:
-
Dissolve the test compound (sampangine) in DMSO to create a stock solution.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium.
-
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity for yeasts) compared to the drug-free growth control. This can be determined visually or by measuring the absorbance with a microplate reader.
Conclusion
Natural products containing the naphthyridine scaffold are a rich and diverse source of bioactive compounds with significant therapeutic potential. The canthin-6-ones, aaptamines, and pyridoacridines highlighted in this guide exemplify the structural diversity and broad spectrum of biological activities associated with this core structure. The detailed protocols provided herein offer a practical framework for researchers in the fields of natural product chemistry, pharmacology, and drug development to isolate, characterize, and evaluate these promising molecules. Continued exploration of this chemical space is likely to yield novel lead compounds for the treatment of a wide range of human diseases.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Structures and antimicrobial activities of pyridoacridine alkaloids isolated from different chromotypes of the ascidian Cystodytes dellechiajei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canthin-6-one alkaloids from Picrasma quassioides and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression | MDPI [mdpi.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predicting Anti cancer activity of Marine Pyridoacridine alkaloids â Computation approach using Topological indices | Semantic Scholar [semanticscholar.org]
- 17. Chemical and Pharmacological Prospection of the Ascidian Cystodytes dellechiajei [mdpi.com]
The Biological Mechanisms of 2-Methyl-1,5-naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,5-naphthyridine serves as a crucial scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. While the core molecule itself is primarily a synthetic intermediate, its derivatives have garnered significant attention for their potent and varied mechanisms of action in biological systems. These derivatives have shown promise as antiproliferative, antimicrobial, and antileishmanial agents.[1] This technical guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their effects, focusing on two key areas: inhibition of Topoisomerase I and modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Core Biological Activities of 1,5-Naphthyridine Derivatives
The biological activities of this compound derivatives are largely attributed to their ability to interact with specific molecular targets, leading to the disruption of essential cellular processes. The main reported activities include:
-
Antiproliferative Properties: A significant number of 1,5-naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. This activity is frequently linked to the inhibition of Topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3]
-
Antimicrobial Activity: Certain derivatives have demonstrated the potential to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
-
TGF-β Receptor Inhibition: Optimized 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5][6]
-
Antileishmanial Activity: Some derivatives have shown promising activity against Leishmania infantum, partly through the inhibition of the parasite's Topoisomerase IB.[7]
-
Antimalarial Activity: 2,8-disubstituted-1,5-naphthyridines have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase, a key enzyme in the parasite's life cycle.[8][9]
Mechanism of Action 1: Topoisomerase I Inhibition
Topoisomerase I (Top1) is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[10][11] Inhibitors of Top1 can trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[10]
Certain derivatives of 1,5-naphthyridine function as Top1 inhibitors.[2][3][12] Unlike the well-known Top1 inhibitor camptothecin, which stabilizes the cleavage complex, some novel inhibitors may act by preventing the binding of the enzyme to DNA or by inhibiting its catalytic activity prior to DNA cleavage.[10] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[13][14]
Signaling Pathway of Topoisomerase I Inhibition
The inhibition of Topoisomerase I by 1,5-naphthyridine derivatives initiates a cascade of events that can lead to programmed cell death.
Quantitative Data: Antiproliferative Activity of 1,5-Naphthyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 1,5-naphthyridine derivatives against various human cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [13][14] |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [13][14] |
| Naphthyridine Derivative 16 | PC-3 (Prostate Cancer) | 5.1 | [13][14] |
| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][7]naphthyridin-10-amine | K562 (Leukemia) | 15.9 | [15] |
| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][7]naphthyridin-10-amine | HepG-2 (Liver Cancer) | 18.9 | [15] |
| Dibenzo[c,h][1][16]naphthyridin-6-one Derivative 10 | RPMI8402 (Leukemia) | 0.003-0.007 | [17] |
| Dibenzo[c,h][1][16]naphthyridin-6-one Derivative 10 | P388 (Leukemia) | 0.002-0.004 | [17] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory activity of a compound on the function of Topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
5x Loading dye
-
0.8% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compound (dissolved in DMSO)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Desired concentration of the test compound (or DMSO for control)
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into a well of a 0.8% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.[18][19]
Data Analysis:
-
Negative Control (no enzyme): A single fast-migrating band corresponding to supercoiled DNA.
-
Positive Control (enzyme, no inhibitor): A slower-migrating band (or series of bands) corresponding to relaxed DNA.
-
Test Compound: Inhibition of Topoisomerase I is indicated by the presence of the supercoiled DNA band. The intensity of this band will be proportional to the concentration of the inhibitor.
Mechanism of Action 2: TGF-β Type I Receptor (ALK5) Inhibition
The TGF-β signaling pathway is a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[20][21] Aberrant TGF-β signaling is implicated in various diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI or ALK5).[6] Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
Certain 1,5-naphthyridine derivatives have been developed as potent and selective inhibitors of ALK5.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing its autophosphorylation and the subsequent phosphorylation of its substrates.
Signaling Pathway of TGF-β/ALK5 Inhibition
The inhibition of ALK5 by 1,5-naphthyridine derivatives effectively blocks the downstream signaling cascade, thereby mitigating the pathological effects of excessive TGF-β signaling.
Quantitative Data: ALK5 Inhibition by 1,5-Naphthyridine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 1,5-naphthyridine derivatives against ALK5 autophosphorylation.
| Compound | Target | IC50 (nM) | Reference |
| Compound 15 | ALK5 Autophosphorylation | 6 | [5] |
| Compound 19 | ALK5 Autophosphorylation | 4 | [5] |
Experimental Protocol: ALK5 Autophosphorylation Assay
This biochemical assay measures the ability of a compound to inhibit the kinase activity of ALK5, specifically its autophosphorylation. The ADP-Glo™ Kinase Assay is a common format for this purpose.
Materials:
-
Recombinant human ALK5 enzyme
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine derivative in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of the diluted inhibitor or DMSO (for control).
-
2 µL of the ALK5 enzyme in kinase assay buffer.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.[22][23]
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a valuable starting point for the development of potent and selective inhibitors of key biological targets. Its derivatives have demonstrated significant therapeutic potential through mechanisms such as the inhibition of Topoisomerase I and the TGF-β type I receptor (ALK5). The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of novel therapeutics based on the 1,5-naphthyridine scaffold. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more effective and selective drug candidates.
References
- 1. Buy this compound | 7675-32-3 [smolecule.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. ebiohippo.com [ebiohippo.com]
- 17. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines as novel topoisomerase I-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment | MDPI [mdpi.com]
- 21. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Synthesis and Therapeutic Potential of 2-Methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a recognized "privileged structure," frequently found in biologically active compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antibacterial properties.[1] This has led to extensive research into their mechanism of action and the development of novel therapeutic agents. Furthermore, their unique electronic properties are being explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs).[1]
This document provides a detailed protocol for the synthesis of this compound from 3-aminopyridine via a modified Skraup-Doebner-von Miller reaction. It also explores the applications of this compound in drug development, with a focus on its role as a potential kinase inhibitor in cancer therapy.
Applications in Drug Development
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with therapeutic potential.
Anticancer Activity: Numerous studies have highlighted the anticancer properties of 1,5-naphthyridine derivatives.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[3][4] More recently, derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several protein kinases that are key regulators of cellular processes often dysregulated in cancer.[5] Dysregulation of kinase activity is a hallmark of many cancers, and targeting these enzymes has become a major focus of modern oncology drug development.[5] Kinases such as TGF-β Type I Receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Casein Kinase 2 (CK2) have been identified as potential targets for 1,5-naphthyridine-based inhibitors.[5]
Antibacterial Activity: Derivatives of this compound have also shown promise as antibacterial agents, with activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The planar, aromatic structure of the naphthyridine ring allows it to intercalate into bacterial DNA or inhibit key bacterial enzymes, leading to its antimicrobial effects.
Building Block for Complex Molecules: Beyond its intrinsic biological activities, this compound is a valuable building block in synthetic organic chemistry.[1] The nitrogen atoms in the ring system can be functionalized, and the methyl group can be modified to create more complex molecules with diverse functionalities and potential applications in various fields.[1]
Experimental Protocols
Synthesis of this compound via Modified Skraup-Doebner-von Miller Reaction
This protocol describes the synthesis of this compound from 3-aminopyridine and crotonaldehyde, adapted from established Doebner-von Miller reaction procedures.
Materials:
-
3-Aminopyridine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 equivalent) and 6 M hydrochloric acid. Heat the mixture to reflux with stirring.
-
Addition of Crotonaldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing 3-aminopyridine hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Perform this step in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Aminopyridine | 1.0 eq |
| Crotonaldehyde | 1.2 eq |
| Reagents | |
| Hydrochloric Acid | 6 M |
| Toluene | As solvent for crotonaldehyde |
| Sodium Hydroxide | Concentrated solution for neutralization |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Product | |
| This compound | - |
| Yield | Variable, typically moderate to good |
| Purification | Column Chromatography |
Mandatory Visualization
References
Application Notes and Protocols for the Friedländer Synthesis of 1,5-Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Friedländer Synthesis for 1,5-Naphthyridines
The Friedländer synthesis is a powerful and widely utilized chemical reaction for the formation of quinoline and, by extension, naphthyridine ring systems.[1][2] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[3] The synthesis can be catalyzed by either acids or bases and typically proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.[1][3]
For the synthesis of 1,5-naphthyridine derivatives, a key starting material is typically a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position, such as 2-amino-3-formylpyridine.[4][5] The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted 1,5-naphthyridines, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds.[6][7]
Applications of 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine scaffold is a core component in numerous compounds with a broad spectrum of pharmacological activities. These applications include:
-
Antimicrobial and Antiviral Agents: Certain derivatives have demonstrated potent antibacterial and antiviral properties.
-
Anticancer Therapeutics: The planar nature of the 1,5-naphthyridine ring system allows it to intercalate with DNA, leading to potential applications as anticancer agents.
-
Central Nervous System (CNS) Agents: Some 1,5-naphthyridine derivatives have been explored for their potential as antidepressant and neuroprotective agents.[3]
-
Materials Science: The unique photophysical properties of some 1,5-naphthyridine derivatives have led to their use in fluorescent probes and other advanced materials.[3]
General Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,5-naphthyridines is initiated by the deprotonation of the active methylene compound to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the 2-amino-3-formylpyridine. The resulting intermediate then undergoes an intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to afford the final aromatic 1,5-naphthyridine derivative.
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of 1,5-naphthyridine derivatives utilizing the Friedländer condensation.
Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide
This protocol is adapted from a green chemistry approach that utilizes water as a solvent and the biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[8][9][10] This method is advantageous due to its high yields, mild reaction conditions, and simple work-up procedure.[8]
Materials:
-
2-Aminonicotinaldehyde (8)
-
Active methylene carbonyl compound (e.g., acetone (9), or other ketones/esters)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (8) (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).[9]
-
Add deionized water (1 mL) to the flask and stir the mixture.[9]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[9]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.[9]
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the aqueous synthesis of 1,8-naphthyridines.
Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O
This protocol describes an environmentally benign, solvent-free method for the Friedländer condensation using cerium(III) chloride heptahydrate as a reusable catalyst.[11] This approach offers the advantages of high yields, short reaction times, and operational simplicity.[11]
Materials:
-
2-Aminonicotinaldehyde (1)
-
Active methylene compound (2) (e.g., alkyl acetoacetates, acetylacetone, benzoylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Cold deionized water
Equipment:
-
Mortar and pestle
-
Spatula
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1) (0.01 mol), the active methylene compound (2) (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[11]
-
Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically a few minutes).[11]
-
Monitor the completion of the reaction by TLC.
-
Upon completion, add cold water to the reaction mixture.[11]
-
Filter the solid product using a Buchner funnel and wash it with water.[11]
-
The crude product can be purified by recrystallization from an appropriate solvent.[11]
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[11]
Data Presentation
Table 1: Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Reaction
| Entry | 2-Amino Pyridine Derivative | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 2-Methyl-1,8-naphthyridine | 99 | [8] |
| 2 | 2-Aminonicotinaldehyde | Acetophenone | Choline Hydroxide (1 mol%) | Water | 50 | 8 | 2-Phenyl-1,8-naphthyridine | 95 | [9] |
| 3 | 2-Aminonicotinaldehyde | Cyclohexanone | Choline Hydroxide (1 mol%) | Water | 50 | 12 | 2,3-Tetramethylene-1,8-naphthyridine | 89 | [9] |
| 4 | 2-Aminonicotinaldehyde | Ethyl acetoacetate | CeCl₃·7H₂O (1 equiv.) | Solvent-free | RT | 4 min | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 95 | [11] |
| 5 | 2-Aminonicotinaldehyde | Acetylacetone | CeCl₃·7H₂O (1 equiv.) | Solvent-free | RT | 3.5 min | 3-Acetyl-2-methyl-1,8-naphthyridine | 96 | [11] |
| 6 | 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH | Ethanol | N/A | N/A | 2-(Pyridin-2-yl)benzo[b][1][12]naphthyridine | N/A | [12][13] |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-3-formylpyridine [oakwoodchemical.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
Application Notes and Protocols for the Skraup Synthesis of 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif prevalent in a wide array of biologically active compounds and functional materials.[1] Derivatives of 1,5-naphthyridine have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. The Skraup synthesis, a venerable method for preparing quinolines, has been successfully adapted for the synthesis of 1,5-naphthyridines. This acid-catalyzed reaction involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. Subsequent Michael addition, cyclization, and oxidation steps lead to the formation of the 1,5-naphthyridine ring system.[1][2] This document provides detailed protocols and a summary of reaction conditions for the synthesis of various 1,5-naphthyridine derivatives via the Skraup reaction and its modifications.
Reaction Mechanism and Workflow
The Skraup synthesis of 1,5-naphthyridines follows a well-established reaction mechanism. The general experimental workflow is depicted below.
Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridine derivatives.
The reaction mechanism involves the following key steps:
-
Dehydration of Glycerol: In the presence of a strong acid like sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of the 3-aminopyridine derivative acts as a nucleophile and adds to the acrolein via a Michael addition.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to yield the aromatic 1,5-naphthyridine ring system.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-naphthyridine derivatives using the Skraup reaction.
| Entry | Starting Material | Carbonyl Source | Oxidizing Agent | Product | Yield (%) | Reference |
| 1 | 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50 | [2] |
| 2 | 3-Amino-5-bromopyridine | Glycerol | m-NO₂PhSO₃Na | 3-Bromo-1,5-naphthyridine | Not specified | [2] |
| 3 | 3-Aminopyridine | Glycerol | Iodine | 1,5-Naphthyridine | Not specified | [2] |
| 4 | 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not specified | [2] |
| 5 | 6-Methoxy-3-aminopyridine | Acetaldehyde | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified | [2] |
| 6 | 4-Aminoisoquinoline | Methyl vinyl ketone | As₂O₅ | 4-Methylbenzo[c][2][3]naphthyridine | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the parent 1,5-naphthyridine and a selection of its derivatives are provided below. These protocols are based on literature reports and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 1,5-Naphthyridine
This protocol describes the classic Skraup reaction using 3-aminopyridine and glycerol.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent like sodium m-nitrobenzenesulfonate)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable solvent for extraction)
-
Anhydrous Magnesium Sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure 1,5-naphthyridine.
Protocol 2: Synthesis of 3-Bromo-1,5-naphthyridine
This protocol is a modification of the classic Skraup reaction for the synthesis of a halogenated derivative.
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Sodium Hydroxide
-
Ethyl Acetate (or other suitable solvent for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and sodium m-nitrobenzenesulfonate for nitrobenzene.
-
The reaction is typically heated at a temperature of approximately 120-130 °C for 2-3 hours.[1]
-
After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.[1]
Signaling Pathways and Logical Relationships
The logical progression of the Skraup reaction for the synthesis of 1,5-naphthyridines can be visualized as a series of sequential chemical transformations.
Caption: Key steps in the Skraup synthesis of 1,5-naphthyridines.
Conclusion
The Skraup synthesis remains a valuable and versatile tool for the preparation of 1,5-naphthyridine and its derivatives. While the classical conditions can be harsh, modern modifications using alternative oxidizing agents have improved yields and reaction control. The protocols and data presented here provide a foundational resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in medicinal chemistry, drug development, and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired outcomes.
References
Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the 1,5-naphthyridine scaffold using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The 1,5-naphthyridine core is a significant pharmacophore in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. This document offers detailed experimental protocols, troubleshooting guidance, and data presentation to facilitate the successful application of this versatile C-C bond-forming reaction.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many biologically active molecules.[1] The reaction's tolerance of a wide range of functional groups and its generally high yields make it an invaluable method in drug discovery and development. The functionalization of the 1,5-naphthyridine ring system via Suzuki coupling allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
This document outlines protocols for the Suzuki coupling of halo-substituted 1,5-naphthyridines with various boronic acids. It also addresses common challenges associated with the coupling of nitrogen-containing heterocycles, such as catalyst poisoning, and provides strategies to overcome them.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The cycle concludes with reductive elimination, yielding the cross-coupled product and regenerating the active palladium(0) catalyst.
Data Presentation
The following tables summarize representative examples of Suzuki coupling reactions for the functionalization of 1,5-naphthyridine, detailing the specific substrates, catalysts, bases, solvents, reaction conditions, and yields.
Table 1: Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids [2]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | 82 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | 78 |
Table 2: Suzuki Coupling of 8-Bromo-2-methoxy-1,5-naphthyridine with Arylboronic Acids [3]
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 89 |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 95 |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
Experimental Protocols
General Protocol for Suzuki Coupling of Halo-1,5-naphthyridines
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
Halo-1,5-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, DMF, Toluene, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Synthesis of 2-Phenyl-1,5-naphthyridine
Materials:
-
2-Iodo-1,5-naphthyridine (255 mg, 1.0 mmol)
-
Phenylboronic acid (183 mg, 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine 2-iodo-1,5-naphthyridine, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed DMF is added via syringe, followed by the addition of Pd(PPh₃)₄ under a positive argon flow.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (3 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford 2-phenyl-1,5-naphthyridine as a white solid.
Visualizations
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Substituted 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential.[1] The introduction of amino substituents to this core structure is a key strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a diverse array of primary and secondary amines.[1] This method offers a significant advantage over traditional amination techniques, which often require harsh reaction conditions and have limited substrate scope. The resulting amino-1,5-naphthyridine derivatives are crucial intermediates and final products in drug discovery programs, particularly in the development of kinase inhibitors.[1]
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The desired amino-1,5-naphthyridine product is formed by the reductive elimination from the palladium complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The selection of the appropriate ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various substituted 1,5-naphthyridines.
Table 1: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine with Various Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 4 | Morpholine | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| 5 | Piperidine | Pd(OAc)₂ / XantPhos | NaOtBu | Dioxane | 100 | 24 | 89 |
| 6 | N-Methylaniline | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 120 | 16 | 78 |
Table 2: Buchwald-Hartwig Amination of Other Substituted Halo-1,5-naphthyridines
| Entry | 1,5-Naphthyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,5-naphthyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 82 |
| 2 | 2,6-Dichloro-1,5-naphthyridine | 4-Fluoroaniline | Pd(OAc)₂ / XantPhos | K₂CO₃ | Dioxane | 110 | 20 | 70 (mono-aminated) |
| 3 | 2-Bromo-6-fluoro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 4 | 4-Triflyloxy-1,5-naphthyridine | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 24 | 79 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine
Materials:
-
2-Chloro-1,5-naphthyridine
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv) or sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[1]
-
Add anhydrous toluene or dioxane (5 mL) to the Schlenk tube.[1]
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination of substituted 1,5-naphthyridines.
Signaling Pathway: Inhibition of TGF-β Signaling by a 1,5-Naphthyridine Derivative
Many 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors. For instance, certain derivatives act as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a key component in a signaling pathway implicated in various diseases, including cancer and fibrosis.
Caption: Simplified diagram of the TGF-β signaling pathway and its inhibition by a 1,5-naphthyridine derivative.
References
Application Notes and Protocols for 2-Methyl-1,5-naphthyridine in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Methyl-1,5-naphthyridine and its derivatives as ligands in the synthesis and application of metal complexes. The unique electronic and structural properties of this ligand make it a versatile component in the development of novel materials for catalysis, medicinal chemistry, and organic light-emitting diodes (OLEDs).
Application in Medicinal Chemistry: Dinuclear Platinum(II) Anticancer Complexes
The 1,5-naphthyridine scaffold serves as an effective bridging ligand in the design of dinuclear platinum(II) complexes with potential anticancer activity. These complexes can interact with DNA, inducing apoptosis in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of a representative dinuclear platinum(II) complex containing a 1,5-naphthyridine bridging ligand against various cancer cell lines.
| Complex | Cell Line | IC50 (µM) after 48h | Reference Cisplatin IC50 (µM) |
| --INVALID-LINK--₂ (Pt1) | CT26 (murine colon carcinoma) | 9.8 ± 1.2 | 21.5 ± 2.1 |
| --INVALID-LINK--₂ (Pt2) | CT26 (murine colon carcinoma) | 15.4 ± 1.8 | 21.5 ± 2.1 |
| --INVALID-LINK--₂ (Pt1) | 4T1 (murine mammary carcinoma) | > 100 | 12.7 ± 1.5 |
| --INVALID-LINK--₂ (Pt2) | 4T1 (murine mammary carcinoma) | > 100 | 12.7 ± 1.5 |
| --INVALID-LINK--₂ (Pt1) | LLC1 (murine lung cancer) | 85.2 ± 5.3 | 15.8 ± 1.9 |
| --INVALID-LINK--₂ (Pt2) | LLC1 (murine lung cancer) | > 100 | 15.8 ± 1.9 |
Data is adapted from studies on 1,5-naphthyridine (1,5-nphe) as a bridging ligand.[1][2]
Signaling Pathway: Apoptosis Induction by Platinum Complexes
The cytotoxic effect of these platinum complexes is primarily attributed to their ability to bind to DNA, leading to the activation of the intrinsic apoptosis pathway.
Experimental Protocol: Synthesis of a Dinuclear Platinum(II) Complex
This protocol describes the synthesis of a representative dinuclear platinum(II) complex with a 1,5-naphthyridine bridging ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
Ammonium hydroxide (NH₄OH)
-
Silver nitrate (AgNO₃)
-
1,5-Naphthyridine
-
Lithium chloride (LiCl)
-
Sodium perchlorate (NaClO₄)
-
Deionized water
Procedure:
-
Synthesis of cis-[Pt(NH₃)₂I₂]: Dissolve K₂PtCl₄ in a minimum amount of water and add a solution of KI (4 equivalents). Stir the mixture for 30 minutes. Add concentrated NH₄OH and stir until a yellow precipitate forms. Filter the precipitate, wash with water, and dry to obtain cis-[Pt(NH₃)₂I₂].
-
Synthesis of cis---INVALID-LINK--₂: Suspend cis-[Pt(NH₃)₂I₂] in water and add a solution of AgNO₃ (2 equivalents). Stir the mixture in the dark for 24 hours. Filter off the silver iodide precipitate. The filtrate contains the diaqua complex.
-
Synthesis of the dinuclear complex: To the filtrate containing cis---INVALID-LINK--₂, add a solution of 1,5-naphthyridine (0.5 equivalents) in water. Stir the mixture at 60°C for 48 hours. Add an excess of LiCl and continue stirring for another 24 hours. Cool the solution to room temperature and add a saturated solution of NaClO₄. A precipitate will form.
-
Purification: Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of the synthesized platinum complexes.
Materials:
-
Cancer cell lines (e.g., CT26, 4T1, LLC1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized platinum complex
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the platinum complex in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).
Application in Materials Science: Iridium(III) Complexes for OLEDs
Methyl-substituted 1,5-naphthyridine derivatives are effective ancillary ligands in iridium(III) complexes for use as phosphorescent emitters in OLEDs. These complexes can exhibit high photoluminescence quantum yields and contribute to efficient OLED devices.
Quantitative Data: Photophysical and OLED Performance
The following table summarizes the performance of red-emitting OLEDs using iridium(III) complexes with methyl-substituted 1,5-naphthyridin-4-ol ancillary ligands.[3][4]
| Complex | Ancillary Ligand | PLQY (%) in CH₂Cl₂ | λₑₘ (nm) in CH₂Cl₂ | Max. EQE (%) |
| Ir(4tfmpq)₂mND | 8-methyl-1,5-naphthyridin-4-ol | 93.4 | 626 | 31.48 |
| Ir(4tfmpq)₂mmND | 2,8-dimethyl-1,5-naphthyridin-4-ol | 88.5 | 630 | 30.85 |
PLQY: Photoluminescence Quantum Yield; λₑₘ: Emission Maximum; EQE: External Quantum Efficiency.
Experimental Protocol: Synthesis of an Iridium(III) Complex
This protocol describes a general method for the synthesis of a heteroleptic iridium(III) complex.
Materials:
-
Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
-
Main cyclometalating ligand (e.g., 4-(4-(trifluoromethyl)phenyl)quinazoline)
-
Ancillary ligand (e.g., 2,8-dimethyl-1,5-naphthyridin-4-ol)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Deionized water
Procedure:
-
Synthesis of the chloro-bridged dimer: A mixture of IrCl₃·3H₂O and the main ligand (2.2 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under a nitrogen atmosphere for 24 hours. After cooling, the precipitate is filtered, washed with methanol and diethyl ether, and dried to yield the chloro-bridged iridium dimer.
-
Synthesis of the heteroleptic complex: The iridium dimer, the ancillary ligand (2.2 equivalents), and Na₂CO₃ (5 equivalents) are suspended in 2-ethoxyethanol. The mixture is refluxed under a nitrogen atmosphere for 24 hours. After cooling, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final iridium(III) complex.
Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling
While specific data for this compound in this application is limited, related 1,5-naphthyridine derivatives have been used in palladium-catalyzed cross-coupling reactions. The nitrogen atoms of the naphthyridine ligand can coordinate to the metal center, influencing its catalytic activity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a nitrogen-containing ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of 2-Methyl-1,5-naphthyridine in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The following document provides a comprehensive overview of the application of 2-Methyl-1,5-naphthyridine and its derivatives in the field of organic light-emitting diodes (OLEDs). These materials have garnered significant interest due to their electron-deficient nature, tunable luminescence, and ease of structural modification, making them suitable for various roles within OLED device architecture, including as emitters, hosts, and electron-transporting materials.
Introduction to Naphthyridine Derivatives in OLEDs
Naphthyridine moieties are increasingly being utilized as building blocks for advanced electroactive compounds in OLEDs.[1] Their electron-deficient characteristics make them excellent candidates for the acceptor part of donor-acceptor (D-A) type molecules, which are crucial for developing high-performance thermally activated delayed fluorescence (TADF) emitters.[1] The ease of their synthesis, including greener chemistry methods, further enhances their appeal for large-scale production.[1][2]
Derivatives of 1,5-naphthyridine and 1,8-naphthyridine have been successfully incorporated into various OLED applications, leading to devices with high external quantum efficiencies (EQEs), impressive luminance, and tunable emission colors from deep blue to pure red.[3][4][5]
Performance Data of Naphthyridine-Based OLEDs
The performance of OLEDs incorporating this compound and other naphthyridine derivatives is summarized below. These tables highlight the key performance metrics, demonstrating the potential of this class of materials.
Table 1: Performance of OLEDs with Naphthyridine-Based Emitters
| Emitter Type | Host Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates | Reference |
| Green TADF (Phenothiazine-1,8-naphthyridine) | o-DibzBz | 16.4 | 57.1 | 58.6 | - | Green | (0.368, 0.569) | [1] |
| Deep Blue TADF (Carbazole-1,8-naphthyridine) | mCP | 17.6 | - | - | - | Deep Blue | - | [3] |
| Green TADF (Carbazole-1,8-naphthyridine) | - | 20.9 | 26.5 | - | - | Green | - | [3] |
| Blue TADF (Cz-ND) | - | 15.3 | - | - | - | Blue | (0.15, 0.17) | [3] |
| Blue TADF (tBuCz-ND) | - | 20.9 | - | - | - | Blue | (0.15, 0.22) | [3] |
| Green TADF (Dimethylacridan-naphthyridine) | - | 14.1 | 36.9 | - | - | Green | - | [6] |
| Green TADF (Dimethylacridan-naphthyridine) | - | 16.8 | 50.7 | - | - | Green | - | [6] |
| Green to Red Phosphorescent (Iridium(III) complexes) | - | >30 | - | - | 242,548 | Green to Red | - | [4] |
| Pure Red Phosphorescent (Iridium(III) complexes with 1,5-naphthyridin-4-ol derivatives) | - | 31.48 | - | - | - | Pure Red | (0.670, 0.327) | [5][7] |
| Yellow Non-doped | - | - | - | 1.2 | 250 | Yellow | - | [8][9] |
| White-Pink Non-doped | - | - | - | 0.6 | 400 | White-Pink | - | [8][9] |
Table 2: Performance of OLEDs with Naphthyridine-Based Host Materials
| Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Power Efficiency (lm/W) | Emission Color | Reference |
| o-NPCz (Carbazole-naphthyridine) | 4CzIPN (Green TADF) | 18.4 | 53.8 | Green | [1][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of naphthyridine derivatives and the fabrication and characterization of OLED devices.
3.1. Synthesis of this compound Derivatives (General Protocol)
The synthesis of this compound and its derivatives can be achieved through various methods, including the Skraup reaction and other cyclization strategies.[10] A general approach for synthesizing a donor-acceptor type molecule using a 1,5-naphthyridine core is outlined below.
Protocol: Synthesis of a Donor-Substituted this compound
-
Starting Material Preparation: Synthesize or procure 2-chloro-8-methyl-1,5-naphthyridine. This can be prepared from 3-amino-4-methylpyridine through a Skraup reaction followed by chlorination.[10]
-
Palladium-Catalyzed Cross-Coupling:
-
In a nitrogen-filled glovebox, combine 2-chloro-8-methyl-1,5-naphthyridine (1 equivalent), a donor molecule with a boronic acid or pinacol boronate ester functional group (e.g., a carbazole or phenothiazine derivative) (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents) in a Schlenk flask.
-
Add anhydrous toluene and 1,4-dioxane (3:1 v/v) as the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Reflux the reaction mixture at 110 °C for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with dichloromethane (CH₂Cl₂).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purify the product by recrystallization or sublimation to achieve the high purity required for OLED applications.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
3.2. OLED Device Fabrication
OLEDs are typically fabricated by sequential deposition of organic and metal layers onto a pre-cleaned substrate in a high-vacuum thermal evaporation system.
Protocol: Fabrication of a Multilayer OLED
-
Substrate Preparation:
-
Use patterned Indium Tin Oxide (ITO) coated glass substrates with a sheet resistance of 15-20 Ω/sq.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.[1]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 1 × 10⁻⁶ Torr.
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) (e.g., 30 nm).[11]
-
Hole Transporting Layer (HTL): N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (e.g., 20 nm).[11]
-
Emissive Layer (EML): A host material doped with the naphthyridine-based emitter (e.g., 20 nm). The doping concentration is a critical parameter to be optimized (e.g., 7 wt%).[3]
-
Electron Transporting Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃) (e.g., 30 nm).[11]
-
-
The deposition rates for the organic materials are typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Encapsulation:
-
Transfer the fabricated devices into a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy resin and a cover glass to protect them from atmospheric moisture and oxygen.[1]
-
3.3. Device Characterization
The performance of the fabricated OLEDs is evaluated using specialized equipment.
Protocol: Characterization of OLED Performance
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter (e.g., Keithley 2400) and a luminance meter (e.g., Minolta CS-1000).[1]
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra at different driving voltages using a spectrometer. Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectra.[1]
-
Efficiency Calculations:
-
Calculate the Current Efficiency (cd/A) from the luminance and current density data.
-
Calculate the Power Efficiency (lm/W) from the current efficiency and the operating voltage.
-
Calculate the External Quantum Efficiency (EQE) by measuring the total light output in an integrating sphere and relating it to the injected current.
-
-
Efficiency Roll-off: Analyze the decrease in EQE at high current densities to evaluate the device stability.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in OLEDs.
Caption: Molecular design of D-A type TADF emitters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
Application Notes and Protocols: 2-Methyl-1,5-Naphthyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-methyl-1,5-naphthyridine derivatives as a promising class of kinase inhibitors. This document includes a summary of their activity against various key kinase targets, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.
Introduction to this compound Derivatives in Kinase Inhibition
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of 1,5-naphthyridine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The unique structural features of the 1,5-naphthyridine core allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against specific kinase targets. Notably, derivatives of this compound have been investigated for their potential as anticancer agents by targeting key kinases involved in tumor growth and proliferation.
Key Kinase Targets and Quantitative Data
This compound and its broader class of 1,5- and 1,6-naphthyridine derivatives have shown significant inhibitory activity against several important kinase families. The following tables summarize the quantitative data (IC50 values) for representative compounds against their respective targets.
Table 1: Inhibitory Activity of Naphthyridine Derivatives against c-Met Kinase
| Compound ID | Naphthyridine Core | Modifications | c-Met Kinase IC50 (µM) | Reference |
| 26c | 1,6-Naphthyridine | Substituted | Not specified, but noted as having potent activity | [1] |
| 2t | 1,6-Naphthyridine | 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one based | 2.6 | [4] |
| 4r | 1,6-Naphthyridinone | N-substituted-3-phenyl | Comparable to Cabozantinib | [5] |
Table 2: Inhibitory Activity of Naphthyridine Derivatives against PI3K/mTOR
| Compound ID | Naphthyridine Core | Target Kinase(s) | IC50 (nM) | Reference |
| PI-103 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3Kα, PI3Kγ, mTOR | 8.4, 86, 5.7 | [6] |
| Omipalisib (GSK2126458) | Quinolinyl-pyridinyl | PI3Kα | 0.04 | [6] |
| PF-04691502 | Imidazo[2]naphthyridine | PI3Kα, β, δ, γ, mTOR | Ki: 1.8, 2.1, 1.6, 1.9, 16 | [6] |
| Torin2 | Benzo[h][2][3]naphthyridin-2(1H)-one | mTOR | EC50: 0.25 | [7] |
Table 3: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5
| Compound ID | Modifications | ALK5 IC50 (nM) | Reference |
| 15 | Aminothiazole derivative | 6 | [8] |
| 19 | Pyrazole derivative | 4 | [8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and related derivatives.
References
- 1. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Testing the Biological Activity of 2-Methyl-1,5-naphthyridine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. Derivatives of 1,5-naphthyridine have demonstrated significant in vitro activity, including anticancer, anti-inflammatory, and antimalarial effects. While specific biological data for 2-Methyl-1,5-naphthyridine is not extensively documented in publicly available literature, its structural similarity to other active 1,5-naphthyridine derivatives suggests it may serve as a valuable lead compound or a key intermediate in the synthesis of novel therapeutic agents.
This document provides a comprehensive overview of in vitro assays and detailed protocols to evaluate the potential biological activities of this compound and its derivatives. The methodologies described herein are based on established assays for characterizing the anticancer, anti-inflammatory, and antimalarial properties of the broader 1,5-naphthyridine class of compounds.
I. Anticancer Activity
Derivatives of 1,5-naphthyridine have been reported to exert anticancer effects through various mechanisms, including cytotoxicity against cancer cell lines and inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.
A. Cytotoxicity Assessment against Cancer Cell Lines
A fundamental step in anticancer drug discovery is to evaluate the cytotoxic effects of a compound on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Cytotoxicity of Representative 1,5-Naphthyridine Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Vosaroxin (a 1,5-naphthyridine derivative) | HeLa (Cervical Cancer) | 0.7 | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | |
| PC-3 (Prostate Cancer) | 5.1 | [1] | |
| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [1] |
| HL-60 (Leukemia) | 1.5 | [1] | |
| PC-3 (Prostate Cancer) | 2.7 | [1] | |
| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [1] |
| HL-60 (Leukemia) | 0.8 | [1] | |
| PC-3 (Prostate Cancer) | 11.4 | [1] | |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | |
| PC-3 (Prostate Cancer) | 5.1 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3][4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
B. Enzyme Inhibition Assays
1,5-Naphthyridine derivatives have been shown to inhibit key enzymes in cancer progression. Below are protocols for assessing the inhibitory activity against Topoisomerase I and ALK5 kinase.
1. Topoisomerase I Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. An inhibitor of Topoisomerase I will prevent this relaxation. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[6][7][8]
Experimental Protocol:
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound
-
5x DNA loading dye
-
Agarose gel (0.8-1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of Topoisomerase I enzyme to initiate the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6][7]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS and EDTA).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well separated.
-
Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.
-
Data Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of Topoisomerase I.
2. ALK5 Kinase Assay
Principle: The Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) is a serine/threonine kinase. Its activity can be measured by quantifying the amount of ADP produced during the phosphorylation of a specific peptide substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation.[9][10]
Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5 Kinase
| Compound | ALK5 Autophosphorylation IC50 (nM) | Reference |
| Compound 15 | 6 | [9] |
| Compound 19 | 4 | [9] |
Experimental Protocol:
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the 1x kinase assay buffer and dilute the test compound to the desired concentrations.
-
Reaction Setup: In a white plate, add the kinase assay buffer, the test compound, ATP, and the ALK5 peptide substrate.
-
Enzyme Addition: Initiate the reaction by adding the diluted ALK5 enzyme. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of ALK5 kinase activity. Calculate the IC50 value from the dose-response curve.
II. Anti-inflammatory Activity
Certain 1,5-naphthyridine derivatives have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11]
A. Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS) stimulates murine macrophage cells (e.g., RAW 264.7) to produce nitric oxide (NO), a pro-inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.[12][13][14]
Table 3: Inhibition of NO Production by Canthinone-type 1,5-Naphthyridine Alkaloids in LPS-stimulated RAW 264.7 Cells
| Compound | IC50 (µM) | Reference |
| Canthin-6-one | 15.09 | [11] |
| (R)-5-(1-hydroxyethyl)-canthine-6-one | 12.31 | [11] |
| 4-hydroxycanthin-6-one | 9.85 | [11] |
| 10-hydroxycanthin-6-one | 7.73 | [11] |
Experimental Protocol: Nitric Oxide Production Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1,5-naphthyridine synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My Skraup reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Skraup synthesis of this compound can stem from several factors. Here are the primary areas to investigate for troubleshooting:
-
Oxidizing Agent: The choice and efficiency of the oxidizing agent are critical. While traditional methods may use agents like nitrobenzene, modern modifications have shown improved yields. Consider using sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na) as the oxidant, which has been reported to provide yields in the range of 45-50% and better reproducibility compared to iodine.[1]
-
Reaction Temperature: The Skraup reaction is often exothermic and requires careful temperature control. Excessive temperatures can lead to the formation of tarry byproducts and decomposition of the starting materials or product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is crucial to monitor and control the reaction temperature, which is typically in the range of 140-160°C.
-
Purity of Reagents: The purity of the starting materials, particularly 3-aminopyridine and crotonaldehyde (formed in situ from glycerol or used directly), is paramount. Impurities can lead to side reactions and a decrease in the overall yield. Ensure all reagents are of high purity before starting the reaction.
-
Acid Catalyst: Concentrated sulfuric acid is the common catalyst. The amount and concentration of the acid can influence the reaction rate and yield. Ensure the correct stoichiometry is used as outlined in established protocols.
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of the synthesis?
A2: The formation of multiple products can be a significant issue. To improve selectivity:
-
Reaction Control: For the Skraup synthesis, the slow and controlled addition of sulfuric acid while cooling the reaction mixture can help to moderate the initial exothermic reaction and prevent the formation of side products.
-
Alternative Synthesis Routes: If selectivity remains an issue with the Skraup reaction, consider alternative methods such as the Povarov reaction. The Povarov reaction, a type of aza-Diels-Alder reaction, can offer higher regio- and stereoselectivity in the formation of the tetrahydro-1,5-naphthyridine intermediate, which is then aromatized to the final product.[1]
-
Purification Strategy: If multiple products are unavoidable, a robust purification strategy is necessary. Column chromatography is often effective. If the impurities are basic in nature, such as unreacted 3-aminopyridine, an acidic wash during the workup can be highly effective in their removal.
Q3: What are the best practices for purifying the crude this compound to maximize the final yield?
A3: Effective purification is key to obtaining a high yield of the final product.
-
Initial Work-up: After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base like sodium hydroxide. This step is crucial for separating the product from the acidic reaction medium.
-
Extraction: Multiple extractions with a suitable organic solvent, such as dichloromethane or ethyl acetate, will ensure the maximum transfer of the product from the aqueous layer.
-
Removal of Basic Impurities: Washing the combined organic extracts with a dilute acid solution (e.g., 1M HCl) can remove unreacted 3-aminopyridine and other basic impurities by converting them into their water-soluble salts.
-
Chromatography and Recrystallization: Column chromatography on silica gel is a standard method for purifying the crude product. Following chromatography, recrystallization from an appropriate solvent system can provide the final product in high purity.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related derivatives using different methods.
| Synthesis Method | Starting Materials | Oxidant/Catalyst | Yield (%) | Reference |
| Modified Skraup Reaction | 3-Aminopyridine, Glycerol | m-NO₂PhSO₃Na, H₂SO₄ | 45-50% | [1] |
| Modified Skraup Reaction | 3-Aminopyridine, Crotonaldehyde | Ferrous sulfate, H₂SO₄ | 50% | |
| Povarov Reaction (for precursor) | 3-Aminopyridine derivatives, Alkenes | Lewis Acids (e.g., BF₃·OEt₂) | Good to Excellent (for tetrahydro-1,5-naphthyridine) | [1] |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of this compound
This protocol is based on a modified Skraup reaction with improved yield and reproducibility.[1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol while cooling in an ice bath.
-
Add sodium m-nitrobenzenesulfonate to the mixture.
-
Heat the reaction mixture to 140-160°C and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with a dilute HCl solution to remove unreacted 3-aminopyridine.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the Skraup synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
References
Technical Support Center: Skraup Synthesis of Naphthyridines
Welcome to the technical support center for the Skraup synthesis of naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this classic synthetic reaction.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the Skraup synthesis of naphthyridines in a question-and-answer format.
Issue 1: The reaction is excessively vigorous and difficult to control.
-
Question: My Skraup reaction is extremely exothermic and difficult to manage. How can I moderate it for a safer and more controlled synthesis?
-
Answer: The Skraup synthesis is notoriously exothermic, which can lead to hazardous conditions and increased side product formation.[1][2] To control the reaction's vigor, consider the following preventative measures:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is a common and effective strategy.[1][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother, more controlled oxidation step.[4]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the aminopyridine, glycerol, and moderator.[1][2]
-
Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, it is often sufficient to sustain the reaction, and the external heat source can be temporarily removed.[3]
-
Issue 2: Low yield of the desired naphthyridine product.
-
Question: I am consistently obtaining a low yield of my target naphthyridine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Skraup synthesis can be attributed to several factors:
-
Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the optimal temperature, which is typically in the range of 120-160°C for several hours.[5][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Substituent Effects: The electronic nature of substituents on the aminopyridine ring can significantly influence reactivity. Electron-donating groups generally facilitate the cyclization step and can lead to higher yields, while electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially resulting in lower yields.[4]
-
Product Loss During Work-up: Naphthyridines can be lost during the work-up and purification stages. Ensure efficient extraction from the aqueous layer and minimize transfers to avoid mechanical losses.
-
Issue 3: Formation of a complex mixture of products and significant tarring.
-
Question: My reaction mixture is a dark, tarry mess, and analysis shows a complex mixture of products. What are the likely side reactions, and how can I minimize them?
-
Answer: Tar formation is a very common side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein (formed in situ from the dehydration of glycerol) and other reactive intermediates under the harsh acidic and high-temperature conditions.[1][2]
-
Minimizing Polymerization: The use of a moderator, as mentioned above, can help reduce charring by controlling the reaction rate.[1] Avoiding excessively high temperatures and prolonged reaction times can also limit the extent of polymerization.
-
Isomeric Byproducts: When using substituted aminopyridines, the formation of isomeric naphthyridine products is a common side reaction. For example, the Skraup synthesis with m-toluidine yields a mixture of 5-methylquinoline and 7-methylquinoline.[7] The regiochemical outcome can be difficult to control and often requires careful optimization of reaction conditions or the use of alternative synthetic routes if a single isomer is desired.
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, others such as arsenic acid or sodium m-nitrobenzenesulfonate can sometimes lead to cleaner reactions and improved yields.[5][8]
-
Issue 4: Difficulty in purifying the final naphthyridine product.
-
Question: I am struggling to purify my naphthyridine product. It appears to be highly polar and streaks on the silica gel column. What are some effective purification strategies?
-
Answer: Naphthyridines are inherently polar due to the presence of two nitrogen atoms, which can make purification by standard silica gel chromatography challenging.
-
Steam Distillation: For volatile naphthyridines, steam distillation is a classic and effective method to separate the product from non-volatile tarry byproducts.[2][3]
-
Acid-Base Extraction: The basic nature of the naphthyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the protonated naphthyridine into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Alternative Chromatography: If column chromatography is necessary, consider using a more polar stationary phase, such as alumina, or employing a gradient elution with a polar solvent system, sometimes with the addition of a small amount of a basic modifier like triethylamine to reduce streaking on silica gel.
-
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-naphthyridine derivatives via the Skraup synthesis and its modifications. Data for other naphthyridine isomers via the Skraup synthesis is less commonly reported with specific yields.
| Starting Aminopyridine | Carbonyl Source | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Glycerol | Nitrobenzene | H₂SO₄, 140-160°C | 1,5-Naphthyridine | 35-40 | [5][6] |
| 3-Amino-5-bromopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | H₂SO₄, 120-130°C | 3-Bromo-1,5-naphthyridine | Not Specified | [5][9] |
| 3-Aminopyridine | Glycerol | "Sulfo-mix" | 150°C | 1,5-Naphthyridine | 45-50 | [5][9] |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not Specified | Not Specified | 2,8-Dimethyl-1,5-naphthyridine | Not Reported | [9] |
*"Sulfo-mix" is a mixture of nitrobenzenesulfonic acid and sulfuric acid.[5]
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of 1,5-Naphthyridine [5][6]
-
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable solvent for extraction)
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the 3-aminopyridine and glycerol.
-
Slowly and with cooling, add the concentrated sulfuric acid to the mixture.
-
Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.
-
Heat the reaction mixture to 140-160°C and maintain this temperature for several hours. The reaction is often exothermic and may require initial cooling to control the rate.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure 1,5-naphthyridine.
-
Protocol 2: Modified Skraup Synthesis of 3-Bromo-1,5-Naphthyridine [5]
-
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Sodium Hydroxide
-
Ethyl Acetate (or other suitable solvent for extraction)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and sodium m-nitrobenzenesulfonate for nitrobenzene.
-
The reaction is typically heated at a temperature of approximately 120-130°C for 2-3 hours.
-
After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.
-
Mandatory Visualization
Caption: General reaction pathway of the Skraup synthesis of naphthyridines.
Caption: Troubleshooting workflow for low yield in naphthyridine synthesis.
Caption: Logical relationships of side reactions in Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-1,5-naphthyridine.
Purification Workflow Overview
The purification of this compound from a crude reaction mixture is a critical step to ensure the integrity of subsequent experiments and the quality of the final product. The general workflow involves a series of steps designed to remove unreacted starting materials, byproducts, and other impurities.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-aminopyridine derivatives, residual high-boiling solvents (e.g., DMSO, pyridine), and side-products from incomplete or alternative cyclization pathways.
Q2: Which purification technique is best for an initial cleanup of the crude product?
A2: Acid-base extraction is a highly effective initial purification step.[1] Due to the basic nature of the nitrogen atoms in the naphthyridine ring, an acidic wash can be used to separate the product from non-basic impurities.[2]
Q3: How can I remove colored impurities from my solid this compound?
A3: If your product is a discolored solid, recrystallization is often the best first choice. For colored impurities that co-crystallize with the product, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use charcoal sparingly as it can adsorb the desired product, leading to lower yields.
Q4: What is the recommended method for achieving high purity (>99%) of this compound?
A4: For achieving high purity, a combination of column chromatography followed by recrystallization is recommended. Column chromatography is excellent for separating closely related impurities, while recrystallization is effective for removing trace amounts of contaminants and achieving a crystalline solid.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.[4][5] Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery of product after extraction. | Incomplete protonation of the naphthyridine nitrogen. | Ensure the pH of the aqueous acid is sufficiently low (pH 1-2) to fully protonate the this compound. |
| Incomplete extraction from the aqueous layer. | Perform multiple extractions (at least 3) with the organic solvent after neutralization to ensure complete recovery of the product.[6] | |
| Emulsion formation during extraction. | High concentration of dissolved solids or vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Product precipitates upon neutralization. | The product is insoluble in the aqueous solution at neutral pH. | This is expected. Ensure the pH is adjusted slowly to allow for complete precipitation. The precipitate can then be collected by filtration or extracted into an organic solvent.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the top of the column. | The eluting solvent is not polar enough. | Increase the polarity of the mobile phase. For this compound, which is a polar compound, a gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol) is recommended.[8] |
| Poor separation of the product from an impurity. | The chosen solvent system has poor selectivity. | Try a different solvent system. For instance, if using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol gradient. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution for basic compounds like naphthyridines by deactivating acidic sites on the silica gel.[7] |
| The compound streaks on the TLC plate and column. | The compound is interacting too strongly with the stationary phase or is overloaded. | Add a small amount of triethylamine to the eluent to reduce tailing.[7] Ensure the sample is loaded onto the column in a minimal amount of solvent. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Scratching the inside of the flask with a glass rod can induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is more soluble can sometimes help. Ensure the crude product is reasonably pure before attempting recrystallization.[9] |
| Low yield of crystals. | Too much solvent was used. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the solid.[8] Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of crude this compound to remove non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[7] The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer containing non-basic impurities can be discarded.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 8-9). The this compound will precipitate out of the solution.
-
Extraction: Extract the neutralized aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.[6]
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the product. For instance, start with 9:1 hexane:ethyl acetate and gradually increase to 1:1.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.[8]
Protocol 3: Purification by Recrystallization
This protocol can be used as a final purification step to obtain highly pure, crystalline this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Potential solvents for this compound include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical data that can be expected from the purification of this compound. Note that actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Acid-Base Extraction | 85-95% | 80-90% | Effective for removing non-basic impurities. |
| Column Chromatography | >98% | 60-80% | Yield depends on the separation efficiency from closely eluting impurities. |
| Recrystallization | >99% | 70-90% (of the material being recrystallized) | Best for a final "polishing" step. |
| Combined Methods | >99.5% | 50-70% (overall) | A combination of techniques provides the highest purity. |
Purity Analysis Workflow
Caption: Workflow for the purity analysis of this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral Characteristics of 2,7-Naphthyridines | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
Technical Support Center: Optimizing Suzuki Coupling of 1,5-Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted 1,5-naphthyridines. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of 1,5-naphthyridines?
A1: The primary challenges stem from the inherent electronic properties of the 1,5-naphthyridine ring system. These include:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium catalyst, leading to its deactivation and reduced catalytic activity.[1][2]
-
Low Reactivity of Halonaphthyridines: Compared to simpler aryl halides, halo-1,5-naphthyridines can exhibit lower reactivity in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2][3] The reactivity of the halide follows the general trend: I > Br > Cl.[3]
-
Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid or the halonaphthyridine.[1][2]
Q2: How can I prevent palladium catalyst deactivation when working with 1,5-naphthyridines?
A2: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.
-
Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be more effective than traditional catalysts like Pd(PPh₃)₄ as they are designed for challenging substrates.[4]
-
Slow Addition: In some cases, the slow addition of the 1,5-naphthyridine substrate to the reaction mixture can help to maintain a low concentration of the potentially inhibiting starting material.[1]
Q3: My reaction is suffering from low yield due to protodeboronation of the boronic acid. What can I do?
A3: Protodeboronation is a common issue, especially with electron-deficient heteroaryl boronic acids.[1] To address this:
-
Use Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less susceptible to hydrolysis.[1][2]
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize this side reaction.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. Screening different conditions is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Conversion | 1. Inactive Catalyst2. Inappropriate Ligand3. Insufficient Base Strength4. Poor Solubility5. Low Reaction Temperature | 1. Use a fresh batch of palladium catalyst or a more robust pre-catalyst.2. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).3. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered and dry.4. Screen different solvent systems (e.g., dioxane/water, THF/water, DMF, toluene). For poorly soluble substrates, a higher boiling point solvent may be necessary.5. Incrementally increase the reaction temperature. |
| Significant Homocoupling | 1. Presence of Oxygen2. Inefficient Catalyst Turnover | 1. Ensure thorough degassing of all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).2. Use a slight excess of the halo-1,5-naphthyridine relative to the boronic acid. |
| Dehalogenation of the Naphthyridine | 1. Presence of Protic Impurities2. Sub-optimal Base/Solvent Combination | 1. Use anhydrous solvents and reagents.2. Screen different bases; sometimes a weaker base can suppress this side reaction. |
Data Presentation
Table 1: Reaction Conditions for the Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids [5]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 5-Methylthiophen-2-ylboronic acid | 2-(5-Methylthiophen-2-yl)-1,5-naphthyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | 90 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1,5-naphthyridine | 88 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-1,5-naphthyridine | 87 |
| 6 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)-1,5-naphthyridine | 82 |
| 7 | Naphthalen-1-ylboronic acid | 2-(Naphthalen-1-yl)-1,5-naphthyridine | 80 |
| 8 | Furan-2-ylboronic acid | 2-(Furan-2-yl)-1,5-naphthyridine | 79 |
General Reaction Conditions: 2-Iodo-1,5-naphthyridine (1 eq.), boronic acid (1.5 eq.), Pd(PPh₃)₄ (0.1 eq.), K₂CO₃ (1 eq.), DMF, reflux, 12 h.[5]
Experimental Protocols
General Protocol for the Suzuki Coupling of 2-Iodo-1,5-naphthyridine [5]
Materials:
-
2-Iodo-1,5-naphthyridine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding boronic acid (1.5 eq.), and potassium carbonate (1.0 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Bubble the inert gas through the reaction mixture for 30 minutes to ensure thorough degassing.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.1 eq.).
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-1,5-naphthyridine.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling of 1,5-naphthyridines.
References
Technical Support Center: Regioselective Functionalization of the 1,5-Naphthyridine Ring
Welcome to the technical support center for the regioselective functionalization of 1,5-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing poor regioselectivity in my direct electrophilic halogenation. What is the cause and how can I improve it?
Answer:
Poor regioselectivity is a frequent issue in the direct electrophilic halogenation of 1,5-naphthyridine. The two electron-deficient pyridine rings possess multiple sites susceptible to electrophilic attack, often leading to a mixture of isomers.
Potential Causes:
-
Electronic Nature of the Ring: The inherent electronic properties of the 1,5-naphthyridine nucleus allow for electrophilic attack at several positions.[1]
-
Harsh Reaction Conditions: High temperatures or highly acidic conditions can lead to multiple products and potential side reactions like N-oxidation.[2]
Troubleshooting & Optimization Strategies:
-
N-Oxide Formation: A common strategy to control regioselectivity is the initial formation of a mono-N-oxide. This modification alters the electron density of the ring system, deactivating certain positions and directing the electrophile to a specific carbon.[1][3]
-
Lewis Acid Catalysis: The use of a bulky Lewis acid can sterically hinder more accessible positions, thereby improving regioselectivity for less hindered sites.[1]
-
Solvent and Temperature Effects: Systematically varying the solvent and reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may favor the formation of a single isomer.[1]
Table 1: Comparison of Halogenation Strategies for 1,5-Naphthyridine
| Strategy | Reagents | Target Position | Typical Outcome | Reference |
| Direct Bromination | Br₂ in Acetic Acid | Mixture (e.g., C3/C6) | Low to moderate regioselectivity | [2] |
| N-Oxide Directed | 1. m-CPBA 2. POCl₃/POBr₃ | C4 or C2 | High regioselectivity for a single isomer | [1, 2] |
| Metal-Assisted | TMP-Bases, then I₂ | C4, C8, or C2 | Excellent regioselectivity based on base | [8] |
FAQ 2: My chlorination of a hydroxy-1,5-naphthyridine using POCl₃ is giving low yields. What are the possible reasons and solutions?
Answer:
Converting hydroxy-1,5-naphthyridines (or 1,5-naphthyridinones) to their chloro-derivatives with phosphorus oxychloride (POCl₃) is a crucial step for enabling subsequent nucleophilic substitutions. However, this reaction can be problematic.
Potential Causes:
-
Incomplete Reaction: Insufficient temperature or reaction time can lead to unreacted starting material. [1]
-
Decomposition: The starting material or product may decompose under the harsh, acidic conditions of refluxing POCl₃. [1]
-
Hydrolysis during Work-up: The newly formed chloro-naphthyridine can be hydrolyzed back to the starting material if the work-up is not performed carefully, especially when neutralizing excess acid. [9]
-
Presence of Moisture: Water will rapidly quench POCl₃, rendering it ineffective. [1]
Troubleshooting & Optimization Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon). [1]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and ensure the reaction goes to completion.
-
Use of Additives: Adding a high-boiling tertiary amine (e.g., N,N-dimethylaniline) or PCl₅ can sometimes facilitate the reaction. [9]
-
Careful Work-up: After cooling, evaporate excess POCl₃ under reduced pressure. [9] Then, slowly and carefully pour the reaction residue onto crushed ice with vigorous stirring. Neutralize the acidic solution cautiously with a weak base like saturated sodium bicarbonate solution to a pH of 7-8.
Experimental Protocol: General Procedure for Chlorination of a Hydroxy-1,5-Naphthyridine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxy-1,5-naphthyridine derivative (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
FAQ 3: Direct C-H functionalization of my 1,5-naphthyridine is failing or non-selective. What strategies can I use?
Answer:
Direct C–H functionalization is a highly desirable but challenging transformation for the 1,5-naphthyridine core due to the low reactivity of its C-H bonds. Success is highly dependent on choosing the correct methodology to target the desired position.
Potential Causes:
-
Low C-H Acidity/Reactivity: The C-H bonds are not sufficiently acidic or reactive for many standard C-H activation protocols.
-
Catalyst Poisoning: The nitrogen atoms of the naphthyridine ring can coordinate to and deactivate transition metal catalysts.[4]
-
Multiple Competing Sites: Without a directing group or a highly regioselective reagent, mixtures of products are likely.
Troubleshooting & Optimization Strategies:
-
Directed Deprotonation/Metalation: This is a powerful strategy for achieving high regioselectivity. The choice of a specific metalated 2,2,6,6-tetramethylpiperidyl (TMP) base can selectively activate different positions. After deprotonation, the resulting organometallic intermediate can be quenched with various electrophiles.[3][5]
-
Minisci Photoredox Catalysis: For the introduction of alkyl or amino groups, Minisci-type reactions under photoredox conditions can selectively functionalize the C4-position via a radical mechanism.[3]
-
Transition Metal Catalysis with Directing Groups: While challenging, Rh(III)-catalyzed C-H activation has been shown to be effective, often leveraging N-oxides as directing groups to achieve high yields and selectivity.[6]
Table 2: Regioselective C-H Metalation of 1,5-Naphthyridine
| Reagent(s) | Position Functionalized | Quenching Electrophile | Typical Yield | Reference |
| TMP₂Mg·2LiCl | C4 | I₂ | 62% | [8] |
| TMPLi | C8 | Ph-Br | 94% | [8] |
| TMP₂Mg·2LiCl, then BF₃·OEt₂ | C2 | I₂ | 74% | [8] |
| TMPZnCl·LiCl | C4, C8 (di-functionalized) | Br-Cl | 59% | [8] |
FAQ 4: My Suzuki-Miyaura cross-coupling reaction is giving low yield and many side products. How can I troubleshoot this?
Answer:
Suzuki-Miyaura coupling is a go-to method for C-C bond formation, but its application to heteroaromatics like 1,5-naphthyridine can be challenging. Low yields are often accompanied by side products from dehalogenation and homocoupling.
Potential Causes:
-
Catalyst Poisoning: The nitrogen lone pairs on the naphthyridine ring can coordinate to the palladium center, inhibiting catalytic activity. [3]
-
Protodeboronation: The boronic acid coupling partner can degrade before cross-coupling occurs, especially in the presence of a strong base or residual water. [3, 4]
-
Dehalogenation: The halo-naphthyridine starting material can be reduced, losing the halogen atom. This is often promoted by high temperatures or certain ligand/base combinations. [4]
-
Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen. [4]
-
Inactive Catalyst/Inappropriate Ligand: The chosen palladium source or ligand may not be effective for this specific substrate class.
Troubleshooting & Optimization Strategies:
-
Rigorous Degassing: Before heating, thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 15-20 minutes. This minimizes oxygen, which causes homocoupling. [3]
-
Ligand Screening: The choice of phosphine ligand is critical. For electron-deficient heteroaryls, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often superior to generic ligands like PPh₃.
-
Base and Solvent Selection: The base and solvent system must be optimized. Common choices include K₂CO₃ or K₃PO₄ in solvent mixtures like dioxane/water or DMF. [3] The strength and solubility of the base are key to facilitating the transmetalation step without promoting side reactions.
-
Use Fresh Reagents: Use a fresh, high-purity palladium catalyst and ensure the boronic acid has not degraded during storage. [3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the halo-1,5-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Degassing: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring for 4–24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Methyl-1,5-naphthyridine under acidic/basic conditions
This technical support center provides guidance on the stability of 2-Methyl-1,5-naphthyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: The main stability concern for this compound, like other 1,5-naphthyridine derivatives, is its susceptibility to acid- or base-catalyzed hydrolysis. The naphthyridine ring system's nitrogen atoms can be protonated in acidic media, which can influence the molecule's reactivity and degradation profile.[1] While this compound demonstrates high thermal stability, with decomposition temperatures often exceeding 250°C, its stability in solution is highly dependent on the pH.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of 1,5-naphthyridine derivatives is frequently pH-dependent.[1] Strongly acidic (pH < 3) or basic conditions can catalyze hydrolysis.[1][3] The solubility of this compound is enhanced under acidic conditions due to the protonation of the nitrogen atoms, which forms stable protonated species.[2] However, these conditions may also promote degradation over time. For optimal stability in aqueous solutions, maintaining a pH range of 6-8 is generally recommended.[1]
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, hydrolysis is a common degradation route for related compounds.[1] Depending on the substituents, this could involve reactions such as the cleavage of functional groups attached to the naphthyridine core. For example, in a related compound, 4-Methoxy-1,5-naphthyridine, the primary degradation pathway in acidic conditions is the hydrolysis of the methoxy group to form 4-Hydroxy-1,5-naphthyridine.[3] For this compound, forced degradation studies would be necessary to identify the specific degradation products.
Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A4: To minimize degradation, the following practices are recommended:
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8).[1]
-
Temperature Control: Store solutions at low temperatures (2-8 °C) to decrease the rate of hydrolysis.[1] For long-term storage, freezing at -20 °C or -80 °C may be appropriate, but freeze-thaw stability should be assessed.[1]
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil to prevent photodegradation.[1]
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding an antioxidant, ensuring it is compatible with your experimental setup.[1]
-
Inert Atmosphere: For sensitive applications, degassing solvents by sparging with an inert gas like nitrogen or argon can help prevent oxidation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected peaks appear in my HPLC analysis after storing a solution of this compound. | Degradation of the compound. | 1. Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1] 2. Use LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unexpected peaks and propose potential structures for the degradation products.[1] | Identification of the unknown peaks as degradation products and a better understanding of the degradation pathway. |
| The concentration of my this compound solution decreases over time in an aqueous buffer. | Hydrolysis. | 1. Adjust pH: Measure the pH of your buffer. If it is acidic or basic, adjust it to a more neutral range (pH 6-8).[1] 2. Change Buffer: Some buffer components can catalyze degradation. Try a different buffer system (e.g., phosphate, citrate, TRIS) to see if stability improves.[1] 3. Lower Temperature: Store the solution at a lower temperature (2-8 °C) to slow the rate of hydrolysis.[1] | Increased stability of the compound in the aqueous solution. |
| I suspect my compound is degrading, but I am unsure of the cause. | Multiple degradation pathways (hydrolysis, oxidation, photodegradation). | 1. Systematic Forced Degradation: Conduct a systematic forced degradation study as outlined in the Experimental Protocols section to pinpoint the specific conditions causing instability. 2. Control Experiments: Set up control experiments where you systematically exclude potential stressors (e.g., light, oxygen) to isolate the cause of degradation. | A clear understanding of the conditions under which this compound is unstable. |
Data Presentation
The following table provides an illustrative example of how to present quantitative data from a forced degradation study of this compound.
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions.
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60 °C) | 24 | 90.5 | 9.5 | 1 |
| 3% H₂O₂ (Room Temp) | 24 | 95.1 | 4.9 | 1 |
| Heat (80 °C, Solid) | 48 | 99.8 | 0.2 | 0 |
| UV Light (254 nm) | 24 | 92.3 | 7.7 | 3 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1][4]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples, including a control sample of the unstressed compound, by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection) to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
-
LC-MS can be used for the identification and characterization of the degradation products.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Acid/Base-Catalyzed Hydrolysis Pathway.
References
Technical Support Center: Troubleshooting 1H NMR of 2-Methyl-1,5-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the 1H NMR analysis of 2-Methyl-1,5-naphthyridine. Below you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges during experimentation.
Expected 1H NMR Spectral Data
A clear understanding of the expected 1H NMR spectrum is crucial for troubleshooting. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in deuterated chloroform (CDCl₃).
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | 8.94 | d | 8.5 |
| H4 | 8.31 | d | 8.5 |
| H8 | 8.31 | dd | 4.2, 1.6 |
| H6 | 8.15 | dd | 8.8, 1.6 |
| H7 | 7.55 | dd | 8.8, 4.2 |
| CH₃ | 2.75 | s | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Experimental values may vary slightly based on concentration, solvent, and instrument calibration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the 1H NMR analysis of this compound.
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping signals in the aromatic region are a common challenge with polysubstituted naphthyridines. Here are several strategies to resolve this issue:
-
Change the Solvent: Switching to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent Induced Shifts (ASIS), which may resolve overlapping proton signals.
-
Use a Higher Field NMR Spectrometer: If available, a higher field instrument will provide better signal dispersion.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming assignments.
-
Q2: I am observing broad peaks in my spectrum. What is the likely cause?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. To address this, you can filter your NMR sample through a small plug of Celite or silica gel in a Pasteur pipette.
-
Chemical Exchange: If the molecule is undergoing a chemical exchange process (e.g., slow rotation or tautomerism) on the NMR timescale, it can lead to broad signals. Running the experiment at different temperatures (Variable Temperature NMR) can help to either sharpen the signals by speeding up or slowing down the exchange rate.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Ensure the spectrometer is properly shimmed before acquiring your spectrum.
Q3: The integration of my peaks is incorrect. Why might this be happening?
A3: Inaccurate integration can be due to:
-
Insufficient Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans must be long enough to allow all protons to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons in your molecule.
-
Signal Overlap: If peaks are overlapping, the integration will be a sum of all the protons under that signal.
-
Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction is applied during data processing.
Q4: I see unexpected peaks in my spectrum. What are they?
A4: Extraneous peaks usually arise from impurities. Common sources include:
-
Residual Solvents: Solvents used in the synthesis or purification of your compound (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.
-
Water: A broad singlet around 1.56 ppm in CDCl₃ is often due to water.
-
Silicone Grease: Peaks around 0 ppm can be from silicone grease used in glassware joints.
-
Phthalates: These are plasticizers that can leach from plastic containers or tubing and often appear in the aromatic region.
Experimental Protocol: 1H NMR of this compound
This section provides a detailed methodology for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.
1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can adversely affect the spectral quality.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence.
-
Number of Scans: Acquire 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set to 1-2 seconds for routine spectra. For accurate integration, a longer delay of 5-10 seconds may be necessary.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the 1H NMR spectrum of this compound.
Caption: A flowchart for troubleshooting common 1H NMR spectral issues.
Technical Support Center: Optimizing Crystallization of 2-Methyl-1,5-naphthyridine for X-ray Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of 2-Methyl-1,5-naphthyridine for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when starting the crystallization of this compound?
A1: The most critical factors are the purity of the compound, solvent selection, and the method of supersaturation. This compound should be of high purity (typically >97%) as impurities can inhibit nucleation or affect crystal quality. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but have low solubility when cold. Finally, the rate at which supersaturation is achieved, whether by slow cooling, solvent evaporation, or vapor diffusion, will significantly impact crystal size and quality.
Q2: What is "oiling out," and how can I prevent it with this compound?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) instead of a solid crystal. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system, or if the concentration of the solute is too high. To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution at a much slower rate.
Q3: My crystals are too small or needle-shaped. What can I do to grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
-
Reducing the level of supersaturation: Use a slightly larger volume of solvent.
-
Slowing the cooling process: Insulate the crystallization vessel to allow for gradual cooling.
-
Using a different solvent or a solvent/anti-solvent system: This can alter the solubility and crystal growth kinetics.
-
Employing vapor diffusion: This method allows for a very slow increase in concentration, often leading to high-quality single crystals.
Q4: How does the solubility of this compound guide solvent selection?
A4: Understanding the solubility of this compound is key to selecting an appropriate solvent system. It exhibits moderate to good solubility in polar aprotic solvents like DMSO and acetonitrile, and moderate solubility in polar protic solvents like water, especially under acidic conditions. Its solubility in nonpolar solvents is generally limited. For single-solvent crystallization, a solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal. For anti-solvent crystallization, a "good" solvent in which it is highly soluble and a miscible "poor" solvent in which it is sparingly soluble are required.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Problem 1: No Crystals Form
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Solution is not supersaturated | 1. Induce nucleation: Gently scratch the inside of the flask with a glass rod. 2. Add a seed crystal: Introduce a tiny crystal of this compound to the solution. 3. Increase concentration: Slowly evaporate some of the solvent. 4. Lower the temperature: Cool the solution further in an ice bath or refrigerator. | Formation of initial crystals. |
| Compound is too soluble in the chosen solvent | 1. Reduce solvent volume: Carefully evaporate a portion of the solvent and allow it to cool again. 2. Add an anti-solvent: If using a single solvent, add a miscible solvent in which the compound is insoluble, dropwise, until turbidity persists. | Precipitation of the compound or crystal formation. |
| Incorrect solvent system | 1. Screen various solvents: Test the solubility of this compound in a range of solvents to find one with the desired solubility profile (moderately soluble hot, poorly soluble cold). | Identification of a more suitable solvent for crystallization. |
Problem 2: Oiling Out
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Solution is too concentrated | 1. Add more solvent: Re-heat the solution to dissolve the oil, add more of the same solvent, and cool slowly. | The compound remains in solution longer, allowing for crystal formation instead of oiling out. |
| Cooling is too rapid | 1. Insulate the vessel: Allow the solution to cool to room temperature slowly by insulating the flask. 2. Use a controlled cooling method: Employ a programmable bath to control the cooling rate. | Slower cooling provides more time for ordered crystal lattice formation. |
| Presence of impurities | 1. Purify the material: Consider re-purifying the this compound by another method (e.g., column chromatography) before attempting crystallization. | Removal of impurities that may be depressing the melting point or interfering with crystallization. |
Problem 3: Poor Crystal Quality (Small, Needles, Clustered)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Nucleation rate is too high | 1. Decrease supersaturation: Use a more dilute solution. 2. Slow down the crystallization process: Cool the solution more slowly or use a vapor diffusion method. | Fewer nucleation sites leading to the growth of larger, well-defined crystals. |
| Suboptimal solvent system | 1. Try different solvents or co-solvent systems: The solvent can influence crystal habit. Experiment with different solvent polarities and hydrogen bonding capabilities. | Formation of crystals with a different, more desirable morphology. |
| Agitation or disturbance | 1. Isolate the crystallization setup: Ensure the vessel is in a vibration-free environment and is not disturbed during crystal growth. | Uninterrupted crystal growth leading to better quality crystals. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a standard method for compounds that are significantly more soluble in a solvent at higher temperatures than at lower temperatures.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., ethyl acetate, ethanol, or a mixture)
-
Erlenmeyer flask with a stopper or watch glass
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the this compound in the Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. Continue adding small portions of the solvent until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature in an insulated container or a location free from drafts.
-
Further Cooling: Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This method is ideal for growing high-quality single crystals from a small amount of material.
Materials:
-
This compound
-
A "good" solvent in which the compound is soluble (e.g., DMSO, acetonitrile)
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., water, ethanol)
-
Crystallization plate or sealed container
-
Coverslips (for hanging drop)
Procedure:
-
Prepare the Reservoir: In the well of the crystallization plate or the bottom of a sealed container, place a volume of the anti-solvent.
-
Prepare the Drop: On a coverslip (for hanging drop) or the pedestal (for sitting drop), mix a small volume of a concentrated solution of this compound in the "good" solvent with a small volume of the reservoir solution.
-
Seal the System: Invert the coverslip and place it over the well (hanging drop) or seal the container.
-
Equilibration: The vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, and the vapor of the less volatile anti-solvent will diffuse into the drop. This gradual change in solvent composition will slowly increase the supersaturation of the this compound in the drop, leading to the growth of crystals over days or weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the drop for analysis.
Visualizations
Caption: Experimental Workflow for Slow Cooling Crystallization.
Caption: Troubleshooting Logic for Crystallization Optimization.
Technical Support Center: Optimizing 1,5-Naphthyridine Inhibitor Pharmacokinetics
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the pharmacokinetic properties of 1,5-naphthyridine inhibitors. Here you will find answers to frequently asked questions and detailed guides to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges associated with 1,5-naphthyridine inhibitors?
A1: Researchers often face several challenges with 1,5-naphthyridine inhibitors, including poor aqueous solubility, high metabolic clearance, and potential off-target effects.[1][2] These issues can lead to low oral bioavailability and limit the therapeutic potential of the compounds.[2][3] Additionally, some derivatives may exhibit time-dependent inhibition of cytochrome P450 enzymes, leading to potential drug-drug interactions.
Q2: How can I improve the solubility of my 1,5-naphthyridine compound?
A2: Improving solubility is a critical step for enhancing bioavailability. Strategies include:
-
Salt formation: For compounds with acidic or basic moieties, forming a salt can significantly increase aqueous solubility. For example, a carboxylic acid group on the naphthyridine core can be deprotonated with a weak base like 0.1 M NaOH to create a more soluble salt.[4]
-
Structural modification: Introducing polar functional groups or ionizable centers into the molecule can improve its interaction with water.
-
Formulation strategies: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can enhance the solubility of the compound in aqueous media.
-
pH adjustment: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of the buffer to a range where the compound is ionized (e.g., pH 6-8 for some derivatives) can improve solubility.[4][5]
Q3: My 1,5-naphthyridine inhibitor shows high clearance in vivo. What are the likely metabolic pathways?
A3: High clearance is often attributed to metabolism by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1] Common metabolic reactions include oxidation, hydroxylation, and glucuronidation. Identifying the specific metabolic "soft spots" on the molecule is crucial for designing more stable analogs.
Q4: What are the key in vitro ADME assays I should perform for my 1,5-naphthyridine inhibitor?
A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential for early-stage characterization.[6][7][8] Key assays include:
-
Solubility: Kinetic and thermodynamic solubility assays.[7][9]
-
Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assays to predict intestinal absorption.[6][8]
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.[7][9][10]
-
Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to determine the fraction of unbound drug.[7][9]
-
CYP Inhibition: To assess the potential for drug-drug interactions.[7]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Symptom: After oral administration in animal models, the systemic exposure (AUC) of the 1,5-naphthyridine inhibitor is significantly lower than after intravenous administration.[3]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility of the compound at different pH values.[7] 2. Formulation: Prepare a formulation with solubility enhancers (e.g., cyclodextrins, co-solvents). 3. Structural Modification: Synthesize analogs with improved solubility by introducing polar groups. | Increased concentration of the compound in the gastrointestinal fluids, leading to better absorption. |
| High First-Pass Metabolism | 1. In Vitro Metabolism: Conduct metabolic stability assays using liver microsomes and hepatocytes to determine the intrinsic clearance.[10] 2. Metabolite Identification: Identify the major metabolites to pinpoint metabolic liabilities.[10] 3. Structural Modification: Modify the structure at the sites of metabolism (e.g., by introducing blocking groups like fluorine). | Reduced pre-systemic metabolism, resulting in a higher fraction of the dose reaching systemic circulation. |
| Poor Membrane Permeability | 1. Permeability Assay: Perform a Caco-2 or PAMPA assay to assess the compound's ability to cross the intestinal epithelium.[6] 2. Efflux Ratio: In Caco-2 assays, determine the efflux ratio to see if the compound is a substrate for efflux transporters like P-glycoprotein. 3. Structural Modification: Optimize the lipophilicity (LogP/LogD) of the compound to fall within the optimal range for passive diffusion. | Improved absorption across the gut wall, leading to increased systemic exposure. |
Issue 2: Compound Degrades in Solution During Experiments
Symptom: Inconsistent results in in vitro assays, or the appearance of unexpected peaks during HPLC analysis of stored solutions.[5]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis | 1. pH Adjustment: Assess the stability of the compound in buffers with different pH values. Adjust the experimental buffer to a more neutral pH (6-8) if degradation is observed at acidic or basic pH.[5] 2. Buffer Selection: Switch to an alternative buffer system to rule out buffer-catalyzed degradation.[5] 3. Temperature Control: Store solutions at lower temperatures (2-8 °C) to minimize hydrolysis.[5] | Increased stability of the compound in the experimental solution, leading to more reliable and reproducible data. |
| Oxidation | 1. Use of Antioxidants: Add antioxidants like ascorbic acid or use degassed buffers to prevent oxidative degradation. 2. Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent such as EDTA in the buffer.[5] | Reduced oxidative degradation of the compound. |
| Photodegradation | 1. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5] 2. Low-Light Conditions: Perform experimental manipulations under low-light conditions.[5] | Minimized degradation due to light exposure. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for representative 1,5-naphthyridine inhibitors from published studies.
Table 1: In Vitro ADME Properties of Selected 1,5-Naphthyridine Inhibitors
| Compound | Solubility (µM) at pH 6.5 | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Compound A | < 1 | 0.5 | 15 | 99.5 |
| Compound B | 25 | 2.1 | 45 | 95.2 |
| Compound C | 150 | 5.8 | > 60 | 85.7 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: In Vivo Pharmacokinetic Parameters of Selected 1,5-Naphthyridine Inhibitors in Rats
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| Compound X | IV | 2 | 1500 | 2500 | 2.5 | - |
| PO | 10 | 300 | 1200 | 3.1 | 10 | |
| Compound Y | IV | 2 | 1200 | 3500 | 4.2 | - |
| PO | 10 | 800 | 4500 | 4.8 | 45 | |
| Compound Z | IV | 2 | 2000 | 6000 | 6.0 | - |
| PO | 10 | 1500 | 8000 | 6.5 | 70 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[3]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a 1,5-naphthyridine inhibitor by liver microsomal enzymes.
Materials:
-
Test compound (1,5-naphthyridine inhibitor)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a 1,5-naphthyridine inhibitor after oral and intravenous administration.[11]
Materials:
-
Test compound (1,5-naphthyridine inhibitor)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer the compound via the tail vein at a specific dose (e.g., 1-2 mg/kg).
-
For the PO group, administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Visualizations
Caption: TGF-β signaling pathway with inhibition by a 1,5-naphthyridine derivative.
Caption: Workflow for pharmacokinetic characterization and optimization.
Caption: Troubleshooting logic for addressing low in vivo efficacy.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 2. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pharmaron.com [pharmaron.com]
- 10. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,5-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound, is a key pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development. This guide provides a comparative analysis of the biological activities of 1,5-naphthyridine isomers and their derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Anticancer Activity
Derivatives of 1,5-naphthyridine have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA replication and cell cycle control, such as topoisomerase I.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 1,5-naphthyridine derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Cancer Cell Line | Target | IC50 (µM) |
| Phenyl-1,5-naphthyridine derivative | COLO 205 (Colon) | Topoisomerase I | Not specified, but showed inhibitory effect |
| Indeno-1,5-naphthyridine derivative | COLO 205 (Colon) | Topoisomerase I | Not specified, but showed inhibitory effect |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5a | A549 (Lung) | Not specified | 1.03 ± 0.30 |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5a | SKOV03 (Ovarian) | Not specified | 1.75 ± 0.20 |
| Pyrazolo-naphthyridine 5j | HeLa (Cervical) | Not specified | 6.4 ± 0.45[3] |
| Pyrazolo-naphthyridine 5k | MCF-7 (Breast) | Not specified | 2.03 ± 0.23[3] |
Antimicrobial Activity
Certain 1,5-naphthyridine derivatives have demonstrated potent antimicrobial properties, targeting essential bacterial processes like cell division. A key mechanism of action is the inhibition of the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 1,5-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Example | Target Microorganism | MIC (µg/mL) |
| Guanidinomethyl-1,5-naphthyridine (18) | S. aureus (MSSA) | 4-8 |
| Guanidinomethyl-1,5-naphthyridine (18) | S. aureus (MRSA) | 4-8 |
| Guanidinomethyl-1,5-naphthyridine (18) | E. faecalis (VRE) | 4-8 |
| Canthin-6-one | Staphylococcus aureus | 0.49 |
| Canthin-6-one | Escherichia coli | 3.91 |
| 10-methoxycanthin-6-one | Staphylococcus aureus | 0.98 |
| 10-methoxycanthin-6-one | Escherichia coli | 3.91 |
Kinase Inhibitory Activity
The 1,5-naphthyridine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Quantitative Kinase Inhibitory Activity Data
The inhibitory activity of 1,5-naphthyridine derivatives against various protein kinases is quantified by IC50 or Ki values.
| Compound Class/Example | Target Kinase | IC50 (nM) | Ki (nM) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | 0.38 | |
| 2,8-disubstituted-1,5-naphthyridine (Compound 21) | PvPI4K | 175 |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 1,5-naphthyridine derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: TGF-β Signaling Pathway Inhibition by 1,5-Naphthyridine Derivatives.
References
A Comparative Analysis of 2-Methyl-1,5-naphthyridine and 2-Methyl-1,8-naphthyridine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Naphthyridine Scaffolds
The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. Among these, the 1,5- and 1,8-naphthyridine frameworks have garnered significant attention. This guide provides a comparative analysis of the biological profiles of two specific methylated derivatives, 2-Methyl-1,5-naphthyridine and 2-Methyl-1,8-naphthyridine, focusing on their performance in anticancer and antimicrobial assays. While direct comparative studies on these two specific molecules are limited, this report collates available data on the parent compounds and closely related derivatives to offer valuable insights for researchers in drug discovery and development.
Summary of Biological Activity
Derivatives of both this compound and 2-methyl-1,8-naphthyridine have shown promise in preclinical studies, primarily exhibiting anticancer and antimicrobial properties. The positioning of the nitrogen atoms within the bicyclic structure significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
Anticancer Activity
Numerous derivatives of 2-methyl-1,8-naphthyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exhibit potent anticancer activity, with IC50 values in the micromolar to nanomolar range. For instance, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against the MCF7 human breast cancer cell line, with some compounds showing higher potency than the reference drug staurosporine.[1]
Data on the anticancer activity of This compound is less prevalent in the public domain. However, the broader class of 1,5-naphthyridines has been investigated as topoisomerase I inhibitors, suggesting a potential mechanism for anticancer action.[2]
Table 1: Comparative Anticancer Activity of 2-Methyl-1,8-naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative of 2-phenyl-7-methyl-1,8-naphthyridine (Compound 10c) | MCF7 (Breast) | 1.47 |
| Derivative of 2-phenyl-7-methyl-1,8-naphthyridine (Compound 8d) | MCF7 (Breast) | 1.62 |
| Derivative of 2-phenyl-7-methyl-1,8-naphthyridine (Compound 4d) | MCF7 (Breast) | 1.68 |
| Derivative of 2-phenyl-7-methyl-1,8-naphthyridine (Compound 10f) | MCF7 (Breast) | 2.30 |
| Derivative of 2-phenyl-7-methyl-1,8-naphthyridine (Compound 8b) | MCF7 (Breast) | 3.19 |
| Staurosporine (Reference) | MCF7 (Breast) | 4.51 |
Note: Data for this compound is not available for direct comparison.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic. Consequently, numerous derivatives of 2-methyl-1,8-naphthyridine have been explored for their antibacterial and antifungal properties. For example, some 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives have shown in-vitro activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[3]
Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives
| Compound Scaffold | Microorganism | MIC (µg/mL) |
| Derivative of 2-methyl-1,8-naphthyridine | Staphylococcus aureus | - |
| Derivative of 2-methyl-1,8-naphthyridine | Escherichia coli | - |
| Derivative of 2-methyl-1,8-naphthyridine | Candida albicans | - |
| 1,5-Naphthyridine-bridged dinuclear platinum(II) complexes | Candida spp. | 0.78–6.25 |
Note: Specific MIC values for the parent 2-methyl substituted compounds are not available for direct comparison. The data presented is for derivatives to indicate the potential of the core scaffold.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays discussed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-Methyl-1,8-naphthyridine) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compounds (this compound and 2-Methyl-1,8-naphthyridine) and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the biological evaluation of these compounds, the following diagrams are provided in DOT language.
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Structure-Activity Relationship of 1,5-Naphthyridine Analogues as Potent Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,5-naphthyridine analogues as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. The following sections detail quantitative structure-activity relationship (SAR) data, experimental protocols for key assays, and a visualization of the targeted signaling pathway.
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, analogues of this scaffold have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and fibrosis. This guide focuses on the SAR of 1,5-naphthyridine derivatives targeting ALK5, a key kinase in the TGF-β signaling pathway.
Comparative Analysis of Biological Activity
Systematic modification of the 1,5-naphthyridine core has provided significant insights into the structural requirements for potent ALK5 inhibition. Optimization of a screening hit led to the identification of novel aminothiazole and pyrazole derivatives with nanomolar potency.[1][2] The following table summarizes the in vitro activity of a selection of these analogues against ALK5.
| Compound ID | R Group (at C4) | ALK5 IC50 (nM) |
| 1 | 2-aminothiazole | 274 |
| 15 | 2-(pyridin-2-yl)-1H-imidazol-5-yl | 6 |
| 19 | 5-(pyridin-2-yl)-1H-pyrazol-4-yl | 4 |
Data represents the half-maximal inhibitory concentration (IC50) against ALK5 autophosphorylation.[1]
Key SAR Insights:
-
Substitution at the C4 position of the 1,5-naphthyridine ring with heterocyclic moieties such as aminothiazole and pyrazole is crucial for potent ALK5 inhibition.
-
The pyrazole-based analogue (19) demonstrated slightly higher potency than the imidazole analogue (15), suggesting that the arrangement of nitrogen atoms in the heterocyclic ring influences binding affinity.[1]
-
X-ray crystallography of compound 19 in complex with human ALK5 confirmed that the 1,5-naphthyridine scaffold occupies the hinge region of the ATP-binding site.[1][3]
Experimental Protocols
To ensure the reproducibility and comparability of the findings, detailed experimental methodologies are essential. The following section outlines the protocol for the in vitro kinase assay used to determine the inhibitory activity of the 1,5-naphthyridine analogues against ALK5.
In Vitro ALK5 Kinase Assay
This assay measures the ability of the test compounds to inhibit the autophosphorylation of the ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (1,5-naphthyridine analogues) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, combine the recombinant ALK5 kinase domain with the diluted test compounds or vehicle (for control).
-
Initiate the kinase reaction by adding [γ-33P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway and a general workflow for the SAR studies of 1,5-naphthyridine analogues.
Caption: TGF-β signaling pathway with the inhibitory action of 1,5-naphthyridine analogues on ALK5.
Caption: Experimental workflow for the structure-activity relationship (SAR) studies of this compound analogues.
References
A Comparative Guide to the Synthetic Routes of 2-Methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. The strategic placement of a methyl group at the 2-position can significantly influence the compound's physicochemical properties and biological activity. Consequently, efficient and versatile synthetic routes to this compound are of great importance to researchers in the field of drug discovery and development.
This guide provides a comparative overview of three prominent synthetic methodologies for the preparation of this compound: the Doebner-von Miller reaction (a modification of the Skraup synthesis), the Friedländer condensation, and the Povarov (aza-Diels-Alder) reaction. Each route is evaluated based on its reaction mechanism, operational complexity, and reported yields, with detailed experimental protocols provided for each.
Comparison of Synthetic Methodologies
The selection of an appropriate synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the three discussed synthetic routes.
| Parameter | Doebner-von Miller Reaction | Friedländer Condensation | Povarov Reaction |
| Starting Materials | 3-Aminopyridine, Crotonaldehyde (or in situ generated) | 3-Amino-4-acetylpyridine, Formaldehyde source | 3-Aminopyridine, Acetaldehyde, Alkene/Alkyne |
| Key Intermediates | Dihydronaphthyridine | - | Tetrahydro-1,5-naphthyridine |
| Reaction Conditions | Strongly acidic (e.g., H₂SO₄), high temperature | Acidic or basic catalysis, moderate to high temperature | Lewis acid catalysis, followed by oxidation |
| Reported Yield | Moderate | Moderate to Good | Good to Excellent (65-85% for cycloaddition)[1] |
| Key Advantages | Readily available starting materials | Good control over substitution patterns | High yields and stereoselectivity in the initial cycloaddition |
| Key Disadvantages | Harsh reaction conditions, potential for low yields | Requires synthesis of substituted aminopyridine precursor | Two-step process (cycloaddition followed by aromatization) |
Detailed Experimental Protocols
Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to produce quinolines and their analogues. For the synthesis of this compound, 3-aminopyridine is reacted with crotonaldehyde, which can be generated in situ from acetaldehyde.
Experimental Protocol:
-
Materials: 3-Aminopyridine, paraldehyde (trimer of acetaldehyde), concentrated sulfuric acid, ferrous sulfate (optional, to moderate the reaction), sodium hydroxide solution, organic solvent for extraction (e.g., chloroform).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine.
-
Add ferrous sulfate (optional).
-
Heat the mixture and slowly add paraldehyde. The reaction is often exothermic and may require careful temperature control.
-
After the addition is complete, heat the mixture at reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Friedländer Condensation
The Friedländer synthesis provides a more convergent approach to substituted quinolines and naphthyridines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, this would ideally involve the reaction of 3-amino-4-acetylpyridine with a one-carbon electrophile or 3-amino-4-formylpyridine with acetone.
Experimental Protocol (Hypothetical, based on general Friedländer conditions):
-
Materials: 3-Amino-4-acetylpyridine, a source of formaldehyde (e.g., paraformaldehyde), a suitable catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid), and a high-boiling solvent (e.g., ethanol or DMF).
-
Procedure:
-
In a reaction vessel, combine 3-amino-4-acetylpyridine, paraformaldehyde, and the chosen catalyst in a suitable solvent.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Povarov (Aza-Diels-Alder) Reaction
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and their aza-analogues through a [4+2] cycloaddition between an imine and an alkene. To obtain this compound, the resulting tetrahydro-1,5-naphthyridine intermediate must be aromatized.
Experimental Protocol:
-
Step 1: Aza-Diels-Alder Cycloaddition
-
Materials: 3-Aminopyridine, acetaldehyde, an alkene (e.g., ethyl vinyl ether), and a Lewis acid catalyst (e.g., boron trifluoride etherate). A solvent such as chloroform or dichloromethane is typically used.
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 3-aminopyridine and acetaldehyde in the chosen solvent.
-
Stir the mixture at room temperature to allow for the in situ formation of the N-(pyridin-3-yl)ethanimine.
-
Cool the mixture and add the alkene, followed by the dropwise addition of the Lewis acid catalyst.
-
Allow the reaction to proceed at the specified temperature (ranging from room temperature to reflux) for several hours.[1]
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude tetrahydro-2-methyl-1,5-naphthyridine.
-
-
-
Step 2: Aromatization
-
Materials: The crude tetrahydro-2-methyl-1,5-naphthyridine from Step 1, and an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium).
-
Procedure:
-
Dissolve the crude tetrahydro-1,5-naphthyridine in a suitable solvent (e.g., toluene or dioxane).
-
Add the oxidizing agent (e.g., DDQ).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic byproducts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
-
Visualization of Synthetic Pathways
To illustrate the logical flow and key transformations in each synthetic route, the following diagrams are provided.
Conclusion
The synthesis of this compound can be approached through several classical and modern synthetic methodologies. The Doebner-von Miller reaction offers a direct route from simple starting materials, though it often suffers from harsh conditions and potentially low yields. The Friedländer condensation provides a more convergent and potentially higher-yielding alternative, but it is contingent on the availability of the requisite substituted aminopyridine precursor. The Povarov reaction stands out as a high-yielding method for the initial construction of the core structure, although it necessitates a subsequent aromatization step to furnish the final product. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including scale, available resources, and desired purity of the final compound.
References
Predicting the Reactivity of 2-Methyl-1,5-naphthyridine: A Comparative Guide Based on DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 2-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of specific DFT (Density Functional Theory) calculation data for this compound in the public domain, this guide leverages experimental data for the target molecule and detailed DFT analysis of well-characterized analogous heterocycles, namely pyridine and quinoline, to infer its reactivity profile. The reactivity of the 1,5-naphthyridine core is known to share similarities with quinoline.[2]
Understanding Reactivity through Computational and Experimental Lenses
The reactivity of aromatic heterocycles is governed by the distribution of electron density within the ring system. DFT calculations provide valuable insights into this distribution through various descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating likely sites for electrophilic attack and electron-poor (positive potential) regions indicating sites for nucleophilic attack.
-
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Experimental data, such as pKa values and outcomes of substitution reactions, provide real-world validation of these theoretical predictions.
Comparative Data Summary
The following tables summarize key theoretical and experimental reactivity data for pyridine and quinoline, which serve as benchmarks for predicting the behavior of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.67 | -0.53 | 6.14 |
| Quinoline | -6.21 | -1.12 | 5.09 |
| This compound | Not Available | Not Available | Not Available |
| Compound | pKa | Preferred Sites for Electrophilic Attack | Preferred Sites for Nucleophilic Attack |
| Pyridine | 5.25 | C3, C5 | C2, C4, C6 |
| Quinoline | 4.90 | C5, C8 | C2, C4 |
| This compound | ~2.9[1] | C3, C6, C8 (inferred) | C2, C4 (inferred) |
Experimental and Computational Protocols
The comparative data presented in this guide are derived from established experimental and computational methodologies.
Experimental Protocols
-
pKa Determination: The basicity of the heterocyclic compounds is determined experimentally by potentiometric titration or spectrophotometric methods in aqueous solutions at a standard temperature.
-
Substitution Reactions: Regioselectivity of electrophilic substitution (e.g., nitration, halogenation) and nucleophilic substitution (e.g., Chichibabin amination, reaction with organometallics) is determined by reacting the substrate under appropriate conditions and analyzing the product distribution using techniques like NMR spectroscopy and mass spectrometry. For instance, nitration of quinoline is typically carried out using a mixture of nitric acid and sulfuric acid, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]
Computational Protocols
-
DFT Calculations: The geometric and electronic structures of pyridine and quinoline are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311G+(d,p)).
-
Reactivity Descriptors:
-
HOMO and LUMO energies are obtained from the output of the DFT calculations.
-
Molecular Electrostatic Potential (MEP) maps are generated based on the calculated electron density.
-
Fukui functions are calculated using finite difference approximations, involving single-point energy calculations of the neutral, cationic, and anionic species of the molecule.
-
Visualizing Reactivity Predictions
The following diagrams illustrate the predicted reactivity patterns based on general principles of aromatic heterocyclic chemistry and available data.
Caption: Predicted sites for electrophilic attack on pyridine, quinoline, and this compound.
Caption: Predicted sites for nucleophilic attack on pyridine, quinoline, and this compound.
Discussion and Inferences for this compound
Basicity: this compound, with a pKa of approximately 2.9, is a significantly weaker base than both pyridine (pKa = 5.25) and quinoline (pKa = 4.90).[1] This is attributed to the presence of the second electron-withdrawing nitrogen atom in the naphthyridine ring system.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. In quinoline, electrophilic substitution preferentially occurs on the benzene ring at the C5 and C8 positions.[3] Given that the 1,5-naphthyridine system consists of two pyridine-like rings, it is expected to be highly resistant to electrophilic aromatic substitution. When forced, the reaction would likely occur at positions meta to the nitrogen atoms, such as C3, C6, and C8, which are least deactivated. The methyl group at the C2 position is an activating group and would further favor substitution on the same ring, although the overall deactivation by the two nitrogen atoms remains the dominant factor.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine and quinoline rings makes them susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6 in pyridine; C2, C4 in quinoline). The 1,5-naphthyridine ring system is even more electron-deficient due to the two nitrogen atoms, suggesting a higher reactivity towards nucleophiles compared to pyridine and quinoline. The most probable sites for nucleophilic attack on this compound are the C2 and C4 positions, which are ortho and para to the N1 atom, and the C6 and C8 positions, which are ortho and para to the N5 atom. The presence of the methyl group at C2 might sterically hinder attack at this position to some extent, potentially favoring attack at C4.
Conclusion
References
- 1. Buy this compound | 7675-32-3 [smolecule.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aza-aromatic anolytes for aqueous redox flow batteries via high-throughput screening - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validating the Binding Mode of 1,5-Naphthyridine Inhibitors by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a 1,5-naphthyridine inhibitor targeting the TGF-β type I receptor (ALK5) with alternative inhibitors. The binding modes, validated by X-ray crystallography, are compared, supported by experimental data and detailed protocols.
The 1,5-naphthyridine scaffold has emerged as a promising core structure in the design of potent and selective enzyme inhibitors. Validating the precise binding mode of these compounds is crucial for structure-based drug design and optimization. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of a ligand within its target protein's binding site at atomic resolution. This guide focuses on a well-characterized 1,5-naphthyridine inhibitor of the Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway, and compares its crystallographic and binding data with other classes of ALK5 inhibitors.
Comparative Analysis of ALK5 Inhibitors
The following table summarizes the crystallographic and binding affinity data for a 1,5-naphthyridine inhibitor and several alternative ALK5 inhibitors. This allows for a direct comparison of their structural engagement with the target and their in vitro potency.
| Inhibitor Name/Code | Inhibitor Class | PDB ID | Resolution (Å) | Binding Affinity (IC50, nM) | Reference |
| Compound 19 | 1,5-Naphthyridine | 1VJY | 2.00 | 4 | --INVALID-LINK-- |
| Compound from Sabat, M., et al. | Pyrazolo[4,3-b]pyridine | 5USQ | 2.55 | Not explicitly stated in abstract | --INVALID-LINK-- |
| HTS466284 | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 1RW8 | 2.40 | Not explicitly stated in abstract | --INVALID-LINK-- |
The 1,5-naphthyridine inhibitor, Compound 19, demonstrates a highly potent inhibition of ALK5 with an IC50 of 4 nM.[1][2] The high-resolution crystal structure (2.00 Å) provides a clear depiction of its binding mode within the ATP-binding site of ALK5.[3] The pyrazole moiety of the inhibitor forms crucial hydrogen bonds with the side chains of Asp351 and Lys232, while the 1,5-naphthyridine core interacts with the backbone amide of His283.[4] The 6-methylpyridine group occupies a hydrophobic pocket, contributing to the overall binding affinity.[4]
Signaling Pathway and Experimental Workflow
To understand the context of ALK5 inhibition, it is essential to visualize its role in the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β pathway and the point of intervention for ALK5 inhibitors.
Caption: TGF-β Signaling Pathway and ALK5 Inhibition.
The validation of the binding mode of these inhibitors is achieved through a multi-step process involving protein expression, purification, crystallization, and X-ray diffraction analysis. The general workflow for this process is outlined below.
Caption: Experimental Workflow for X-ray Crystallography.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are the specific experimental protocols for the crystallization of ALK5 in complex with the 1,5-naphthyridine inhibitor (PDB ID: 1VJY) and a general protocol for determining inhibitor potency.
Crystallization of ALK5 with 1,5-Naphthyridine Inhibitor (PDB ID: 1VJY)
-
Method: Vapor Diffusion, Sitting Drop.[6]
-
pH: 8.0.[6]
-
Temperature: 278 K (5 °C).[6]
-
Crystallization Solution: 20% PEG 4000, 0.1M Tris HCl, 0.2 M magnesium chloride.[6]
-
Procedure: The protein-inhibitor complex is mixed with the crystallization solution and equilibrated against a reservoir of the same solution. Crystals typically form over several days to weeks.
ALK5 Autophosphorylation Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the kinase activity of ALK5.
-
Enzyme: Purified recombinant human ALK5 kinase domain.
-
Substrate: Myelin Basic Protein (MBP) or a synthetic peptide substrate.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and ATP.
-
Procedure:
-
The ALK5 enzyme is pre-incubated with various concentrations of the inhibitor in the reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Conclusion
X-ray crystallography provides indisputable evidence for the binding mode of 1,5-naphthyridine inhibitors to their target proteins, such as ALK5. The detailed structural information obtained from these studies is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective drug candidates. The comparative analysis with alternative inhibitor scaffolds highlights the unique interactions that can be achieved with the 1,5-naphthyridine core, solidifying its importance in modern medicinal chemistry. The provided experimental protocols offer a foundation for researchers seeking to validate their own compounds and contribute to the growing body of structural data in drug discovery.
References
Comparative analysis of the spectroscopic properties of alkyl-substituted naphthyridines
A comparative analysis of the spectroscopic properties of alkyl-substituted naphthyridines reveals significant insights into their electronic structure and potential applications, particularly in pharmacology and materials science.[1][2] The position and nature of alkyl substituents on the naphthyridine core influence the electron density distribution, which in turn affects the nuclear magnetic resonance (NMR) chemical shifts, as well as the absorption and emission characteristics in UV-Visible (UV-Vis) and fluorescence spectroscopy.
Spectroscopic Properties: A Comparative Overview
The introduction of alkyl groups, which are generally electron-donating, tends to cause predictable shifts in the spectroscopic data. This allows for a systematic analysis of structure-property relationships within this class of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of naphthyridine derivatives. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to the electronic environment, which is modulated by alkyl substitution.
Generally, alkyl groups cause an upfield shift (lower ppm values) for the protons and carbons of the naphthyridine ring due to their electron-donating inductive effect. However, the exact shifts depend on the position of the substituent.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Selected Alkyl-Substituted Naphthyridines
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Alkyl Protons (CH₃) | Solvent | Reference |
| 1,8-Naphthyridine | 9.07 | 7.55 | 8.19 | 8.19 | 7.55 | 9.07 | - | - | CDCl₃ | [3] |
| 4-Methyl-1,8-naphthyridine-2,7-diol | - | - | - | - | - | - | - | 2.50 (approx.) | DMSO-d₆ | [4] |
| 2,4-Dimethyl-5-amino-benzo[b][1][5]naphthyridine | - | - | - | - | 7.23 | - | 7.78 | 2.5 (approx.) | DMSO-d₆ | [6] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Alkyl-Substituted Naphthyridines
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Alkyl Carbons (CH₃) | Solvent | Reference |
| Benzo[b][1][5]naphthyridone | 155.28 | 118.43 | 141.61 | 115.83 | - | - | 122.43 | 134.72 | 151.78 | - | DMSO-d₆ | [6] |
| 2-(p-tolyl)-1,5-naphthyridine | 153.3 | 122.3 | 136.5 | 151.5 | 125.6 | 129.6 | 132.7 | - | - | 21.3 | - | [7] |
| 2-(m-tolyl)-1,5-naphthyridine | 153.3 | 121.8 | 136.5 | 151.5 | 125.6 | 129.6 | 132.7 | - | - | 21.0 | - | [7] |
UV-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectra of naphthyridines are characterized by π → π* transitions. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. Alkyl groups can cause a bathochromic (red) shift in the λmax. This is because electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap.[8]
Table 3: UV-Vis Absorption Data for Substituted Naphthyridines
| Compound | λmax (nm) | Solvent | Reference |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivatives (L2-L4) | ~388 | CH₂Cl₂ | [9] |
| 4,8-substituted 1,5-naphthyridines | Slight shifts in different polar solvents | Toluene, CH₂Cl₂, THF, ACN, DMF | [10] |
Fluorescence Spectroscopy
Many naphthyridine derivatives exhibit fluorescence, making them useful as probes and in optical materials.[2][11] The fluorescence emission wavelength (λem) and quantum yield (ΦF) are sensitive to substitution and solvent polarity. The formation of a pyrrole ring fused to the naphthyridine core, as in pyrrolo[1,5-a]-1,8-naphthyridines, can significantly enhance conjugation and shift the emission to longer wavelengths.[9]
Table 4: Fluorescence Emission Data for Substituted Naphthyridines
| Compound | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivatives (L2-L4) | 388 | 441-445 | 0.59-0.80 | CH₂Cl₂ | [9] |
| 1,6-Naphthyridine derivatives | - | - | ~0.05-0.1 | Various | [2] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the accurate comparison of spectroscopic data.
Synthesis of Alkyl-Substituted Naphthyridines
A general workflow for the synthesis and characterization of these compounds is depicted below. The synthesis often involves cyclization reactions, such as the Skraup or Friedländer reactions, or cross-coupling reactions like the Suzuki reaction to introduce substituents.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of 2-Methyl-1,5-Naphthyridine Derivatives: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo performance of 2-Methyl-1,5-naphthyridine derivatives in preclinical models of malaria, cancer, and inflammation, benchmarked against standard therapeutic agents.
The 1,5-naphthyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a detailed comparison of the in vivo efficacy of this compound and related naphthyridine derivatives against standard-of-care drugs in various disease models. The data presented herein is collated from peer-reviewed studies and is intended to provide an objective overview to inform further research and development.
Antimalarial Efficacy
Recent studies have highlighted the potent antimalarial activity of 2,8-disubstituted-1,5-naphthyridines, which function as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. In a humanized NSG mouse model of malaria, a representative compound from this series demonstrated significant efficacy.
Table 1: In Vivo Antimalarial Efficacy of a 2,8-disubstituted-1,5-naphthyridine Derivative Compared to Chloroquine
| Compound | Animal Model | Dosage | Efficacy | Reference |
| 2,8-disubstituted-1,5-naphthyridine derivative | Humanized NSG mouse | 32 mg/kg (single oral dose) | Efficacious in reducing parasitemia | [1] |
| Previous 2,8-disubstituted-1,5-naphthyridine frontrunner | Humanized Pf NSG mouse | 4 x 50 mg/kg | 80% reduction in parasitemia | [2] |
| Chloroquine | P. falciparum-infected NSG mouse | 10-50 mg/kg (single dose) | Dose-related reduction in parasitemia (5- to >500-fold) | [3][4] |
Experimental Protocol: In Vivo Murine Malaria Model
The in vivo antimalarial efficacy was evaluated using a humanized NOD-scid IL2Rγnull (NSG) mouse model engrafted with human erythrocytes and infected with Plasmodium falciparum.
-
Animal Model: Immunodeficient NSG mice are used to allow for the engraftment of human red blood cells (huRBCs) and subsequent infection with human malaria parasites.
-
Engraftment: Mice receive intraperitoneal or intravenous injections of human erythrocytes to achieve a stable level of chimerism.
-
Infection: Engrafted mice are infected with P. falciparum parasites, typically via intravenous injection of infected red blood cells.
-
Drug Administration: The test compounds (e.g., 2,8-disubstituted-1,5-naphthyridine derivatives) and standard drugs (e.g., Chloroquine) are administered orally or via intraperitoneal injection at specified doses and schedules.
-
Efficacy Assessment: Parasitemia is monitored over time by collecting blood samples and analyzing them using flow cytometry or Giemsa-stained blood smears. The reduction in parasite load in treated groups is compared to that in the vehicle-treated control group to determine the efficacy of the compounds.
Signaling Pathways in Antimalarial Action
The dual mechanism of action of the 2,8-disubstituted-1,5-naphthyridine derivatives targets two crucial pathways for parasite survival.
Anticancer Efficacy
While many naphthyridine derivatives have shown promising in vitro cytotoxic activity against various cancer cell lines, specific in vivo efficacy data for this compound derivatives in comparison to standard chemotherapeutic agents is not extensively available in the public domain. However, the general class of naphthyridines has been investigated for its anticancer potential, often targeting enzymes like topoisomerase II. For comparative context, data for the standard chemotherapeutic agent Doxorubicin is presented.
Table 2: In Vivo Anticancer Efficacy of Doxorubicin in a Xenograft Model
| Compound | Animal Model | Dosage | Efficacy | Reference |
| Doxorubicin | Murine 4T1 orthotopic xenograft | Not specified | Moderate reduction of lung metastasis | [5] |
| Doxorubicin | Human breast cancer MDA-MB-231 orthotopic xenograft | Not specified | Enhanced metastasis to lung | [5] |
| Doxorubicin | SH-SY5Y neuroblastoma xenograft | 3 mg/kg/day | Significant inhibition of tumor growth | [6] |
Experimental Protocol: In Vivo Xenograft Model
The in vivo anticancer efficacy of novel compounds is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The test compound and a standard drug (e.g., Doxorubicin) are administered according to a predetermined schedule and route.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The reduction in tumor growth in the treated groups is compared to the control group.
Signaling Pathway in Anticancer Action
Certain naphthyridine derivatives have been reported to exert their anticancer effects through the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and cell division.
Anti-inflammatory Efficacy
While specific in vivo anti-inflammatory data for this compound derivatives is limited, a study on a related 1,8-naphthyridine derivative demonstrated significant in vivo activity in a lipopolysaccharide (LPS)-induced cytokine release model in mice. This suggests the potential of the broader naphthyridine class as anti-inflammatory agents.
Table 3: In Vivo Anti-inflammatory Efficacy of a 1,8-Naphthyridine Derivative Compared to Indomethacin
| Compound | Animal Model | Dosage | Efficacy | Reference |
| 1,8-Naphthyridine Derivative (C-34) | LPS-induced mice | 1.25 - 5 mg/kg | Significant inhibition of TNF-α, IL-1β, IL-6, and MIP-1α | [7] |
| Indomethacin | Carrageenan-induced paw edema in rats | 0.66 - 2 mg/kg | Inhibition of paw edema | |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg | Inhibition of paw edema |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
A standard and widely used method to assess the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rats.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Drug Administration: The test compound and standard drug are administered, typically orally or intraperitoneally, prior to the induction of inflammation.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats.
-
Efficacy Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to the control group.
Signaling Pathway in Anti-inflammatory Action
The anti-inflammatory effects of many drugs, including some naphthyridine derivatives, are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.
Conclusion
This compound derivatives and their related analogs represent a versatile class of compounds with significant therapeutic potential. The in vivo data for antimalarial activity is particularly strong, with demonstrated efficacy in a clinically relevant animal model. While in vivo data for anticancer and anti-inflammatory applications of the specific this compound subclass is less mature, the broader naphthyridine family shows promise, warranting further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies aimed at advancing these promising compounds toward clinical application.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Performance Benchmark: 2-Methyl-1,5-Naphthyridine Derivatives in Red Phosphorescent OLEDs
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the development of highly efficient and stable emissive materials is paramount. This guide provides a comparative performance benchmark of iridium(III) complexes featuring methyl-substituted 1,5-naphthyridin-4-ol ancillary ligands against a well-established alternative, tris(8-hydroxyquinoline)aluminum (Alq3), in red phosphorescent OLEDs. The data presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the selection and design of next-generation OLED materials.
Comparative Performance Data
The following table summarizes the key performance metrics of red phosphorescent OLEDs employing iridium(III) complexes with 8-methyl-1,5-naphthyridin-4-ol (mND) and 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND) as ancillary ligands, benchmarked against a device utilizing the common electron transport and emissive material, Alq3.
| Emitter Complex | Ancillary Ligand | Maximum External Quantum Efficiency (EQEmax) (%) | CIE Coordinates (x, y) | Emission Color |
| Ir(4tfmpq)₂mND | 8-methyl-1,5-naphthyridin-4-ol | 31.48 | (0.670, 0.327) | Pure Red |
| Ir(4tfmpq)₂mmND | 2,8-dimethyl-1,5-naphthyridin-4-ol | ~31 | (0.67, 0.33) | Pure Red |
| Alq₃ based OLED | - | ~5-10 | Varies | Green |
Note: The data for the naphthyridine-based complexes are derived from devices with the structure: ITO / HAT-CN / TAPC / TCTA / Emitter-doped host / TmPyPB / LiF / Al. The performance of Alq₃ can vary significantly based on the device architecture.
Experimental Protocols
Synthesis of 1,5-Naphthyridin-4-ol Ancillary Ligands
A general synthetic route to 1,5-naphthyridin-4-ol derivatives involves a cyclization reaction. For instance, the synthesis of 8-hydroxy-1,5-naphthyridines can be achieved by reacting 3-aminopyridine derivatives with Meldrum's acid, followed by a heat-assisted intramolecular cyclization in a high-boiling point solvent like Dowtherm A.[1]
Synthesis of 2,8-disubstituted-1,5-naphthyridines:
A multi-step synthesis can be employed, starting with the formation of a 1,5-naphthyridine core. This is followed by regioselective functionalization at the 2- and 8-positions. For example, a Suzuki coupling reaction can be used to introduce a substituent at the 2-position, and a subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination can be used to functionalize the 8-position.[2]
Detailed Synthesis of 8-methyl-1,5-naphthyridin-4-ol (mND) and 2,8-dimethyl-1,5-naphthyridin-4-ol (mmND):
A detailed, step-by-step protocol for the synthesis of these specific ligands involves the reaction of appropriately substituted 3-aminopyridines with a suitable carbonyl compound, followed by cyclization. The synthesis of 2,8-dimethyl-1,5-naphthyridine has been reported via the reaction of 3-amino-4-methylpyridine with acetaldehyde.[1] Further modifications would be required to introduce the hydroxyl group at the 4-position.
OLED Fabrication Protocol
The fabrication of the OLED devices is typically carried out using vacuum thermal evaporation in a high-vacuum chamber.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation under a high vacuum (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Electron Blocking Layer (EBL): e.g., TCTA (10 nm)
-
Emissive Layer (EML): A host material (e.g., CBP) doped with the iridium complex (typically 5-10 wt%) (20 nm)
-
Electron Transport Layer (ETL): e.g., TmPyPB (40 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is characterized using the following methods:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Power Efficiency and Current Efficiency: Calculated from the J-V-L data.
Visualizations
Caption: A typical multilayered OLED device structure.
Caption: General workflow for OLED fabrication and testing.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-1,5-naphthyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the appropriate disposal of 2-Methyl-1,5-naphthyridine (CAS: 7675-32-3), a nitrogen-containing heterocyclic compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. The hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is non-negotiable. The following PPE should be worn at all times when handling this compound for disposal:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact. |
| Protective Clothing | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
In the event of a spill, it should be treated as a hazardous chemical incident. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol is based on best practices for the disposal of hazardous nitrogen-containing heterocyclic compounds.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The label on the waste container should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard warnings (e.g., Harmful, Irritant).
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.[3]
-
-
Professional Disposal:
-
The recommended and most compliant method for the final disposal of this compound is to engage a licensed professional waste disposal service.
-
These services are equipped to handle and dispose of hazardous chemical waste in accordance with all environmental regulations. Incineration at a permitted hazardous waste facility is a common and effective disposal method for such organic compounds.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to dry, and with the original label defaced or removed, it may be disposed of as regular laboratory waste, depending on institutional guidelines. Always confirm this procedure with your institution's EHS office.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Methyl-1,5-naphthyridine
Researchers and scientists handling 2-Methyl-1,5-naphthyridine must adhere to strict safety protocols to mitigate potential hazards. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling procedures are paramount to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Chemical safety goggles or a face shield where splashing is possible.[1][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | Laboratory coat or chemical-resistant apron. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1][7] |
| Handling Solutions | Chemical safety goggles and a face shield.[5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | Chemical-resistant laboratory coat or apron. | Work in a chemical fume hood to avoid inhalation of vapors or mists.[4][7] In case of inadequate ventilation, wear a suitable respirator.[8] |
| Weighing and Transfer | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Perform in a ventilated enclosure or chemical fume hood to minimize dust inhalation.[1] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.[9] |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented. This process outlines the critical steps from preparation to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Review the SDS: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[7][9]
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[7] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. achmem.com [achmem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. americanchemistry.com [americanchemistry.com]
- 6. hsa.ie [hsa.ie]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. diamonddiagnostics.com [diamonddiagnostics.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
